Sanggenon C
Description
Properties
Molecular Formula |
C40H36O12 |
|---|---|
Molecular Weight |
708.7 g/mol |
IUPAC Name |
(5aR,10aS)-2-[(1S,5S,6R)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-1,3,8,10a-tetrahydroxy-5a-(3-methylbut-2-enyl)-[1]benzofuro[3,2-b]chromen-11-one |
InChI |
InChI=1S/C40H36O12/c1-18(2)10-11-39-27-9-6-22(43)16-31(27)52-40(39,50)38(49)35-32(51-39)17-30(46)34(37(35)48)26-13-19(3)12-25(23-7-4-20(41)14-28(23)44)33(26)36(47)24-8-5-21(42)15-29(24)45/h4-10,13-17,25-26,33,41-46,48,50H,11-12H2,1-3H3/t25-,26+,33-,39-,40-/m1/s1 |
InChI Key |
XETHJOZXBVWLLM-HUKCQOFTSA-N |
SMILES |
CC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C5=C(C=C4O)OC6(C7=C(C=C(C=C7)O)OC6(C5=O)O)CC=C(C)C)O |
Isomeric SMILES |
CC1=C[C@@H]([C@@H]([C@H](C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C5=C(C=C4O)O[C@@]6(C7=C(C=C(C=C7)O)O[C@@]6(C5=O)O)CC=C(C)C)O |
Canonical SMILES |
CC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C5=C(C=C4O)OC6(C7=C(C=C(C=C7)O)OC6(C5=O)O)CC=C(C)C)O |
Synonyms |
cathayanon E sanggenon C sanggenone C |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Isolation of Sanggenon C from Morus alba Root Bark
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isolation of Sanggenon C, a bioactive prenylated flavonoid, from the root bark of Morus alba (white mulberry). This document details the experimental protocols for extraction and purification, presents quantitative data for the characterization of this compound, and illustrates the key signaling pathways influenced by this compound, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug development.
Introduction
Morus alba, a plant with a long history in traditional medicine, is a rich source of various bioactive compounds, including a class of Diels-Alder type adducts known as sanggenons. Among these, this compound has garnered significant attention for its diverse pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects. This guide focuses on the methodologies for isolating this compound in a pure form, a critical step for its further investigation and potential therapeutic application.
Experimental Protocols
The isolation of this compound from Morus alba root bark is a multi-step process involving extraction, fractionation, and chromatographic purification. The following protocols are synthesized from various established methodologies.
Plant Material and Extraction
-
Plant Material: Dried root bark of Morus alba is the starting material.
-
Extraction Solvent: 80% methanol or 80% ethanol are commonly used for the initial extraction.
-
Extraction Procedure:
-
The dried and powdered root bark (e.g., 10 kg) is extracted with the chosen solvent (e.g., 170 L) at room temperature for 24 hours.[1]
-
Alternatively, reflux extraction can be employed, where the material is extracted three times with the solvent for 2 hours each time.
-
The resulting extracts are filtered and concentrated under reduced pressure to obtain a crude extract.
-
Solvent Partitioning (Fractionation)
The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity.
-
The concentrated crude extract (e.g., 1.7 kg) is suspended in water (e.g., 2 L).[1]
-
The aqueous suspension is successively partitioned with solvents of increasing polarity, typically:
-
Each fraction is concentrated to yield the respective crude fractions (e.g., EtOAc fraction, n-BuOH fraction, and the remaining water fraction). This compound is typically enriched in the ethyl acetate fraction.
Chromatographic Purification
The ethyl acetate fraction, rich in this compound, is further purified using a combination of column chromatography techniques.
-
Silica Gel Column Chromatography:
-
The EtOAc fraction is loaded onto a silica gel column.
-
Elution is performed with a gradient of solvents, commonly a mixture of chloroform and methanol or hexane and ethyl acetate, with increasing polarity.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing this compound are pooled.
-
-
Sephadex LH-20 Column Chromatography:
-
The partially purified fractions are further subjected to chromatography on a Sephadex LH-20 column.
-
Methanol is typically used as the mobile phase. This step is effective in separating compounds based on their molecular size and polarity.
-
-
Octadecylsilyl (ODS) Column Chromatography:
-
For final purification, Open Column Chromatography (ODS) can be employed.
-
A gradient of methanol in water is used for elution.
-
The combination of these chromatographic steps allows for the isolation of this compound with high purity.
Figure 1. Experimental workflow for the isolation of this compound.
Data Presentation
Physicochemical and Spectroscopic Data
The identity and purity of the isolated this compound are confirmed through various analytical techniques.
| Parameter | Data | Reference |
| Molecular Formula | C₄₀H₃₆O₁₂ | PubChem CID: 13824422 |
| Molecular Weight | 708.7 g/mol | PubChem CID: 13824422 |
| Mass Spectrometry (GC-MS) | m/z: 151, 111, 213, 110, 150 (Top 5 Peaks, Positive Ion Mode) | PubChem CID: 13824422 |
| Purity | >98% (Commercially available standard) | [2] |
Quantitative Yield
Quantitative data on the yield of this compound can vary depending on the specific extraction and purification protocol used. One study reported a specialized extract of Morus alba root bark, labeled MA60, which was enriched in Diels-Alder type adducts and contained 10.7% this compound.
Signaling Pathways
This compound exerts its biological effects by modulating several key signaling pathways, particularly those involved in apoptosis and inflammation.
Mitochondrial Apoptosis Pathway
This compound has been shown to induce apoptosis in cancer cells through the mitochondrial pathway.[2][3][4] This process involves an increase in intracellular reactive oxygen species (ROS), which leads to mitochondrial dysfunction.
Key events in this pathway include:
-
Increased intracellular Ca²⁺ and ATP levels.[2]
-
Inhibition of nitric oxide (NO) production via the downregulation of inducible nitric oxide synthase (iNOS) expression.[2][3]
-
A decrease in the expression of the anti-apoptotic protein Bcl-2.[2]
-
Release of cytochrome c (Cyt C) from the mitochondria into the cytosol.[2]
-
Activation of caspase-9, which subsequently triggers a cascade of effector caspases, leading to programmed cell death.[2]
Figure 2. Mitochondrial apoptosis pathway induced by this compound.
NF-κB and Nrf2/HO-1 Signaling Pathways
While direct studies on this compound's effect on NF-κB and Nrf2/HO-1 are limited, flavonoids, in general, are known to modulate these pathways, which are central to the inflammatory response and cellular defense against oxidative stress.
-
NF-κB Pathway: Flavonoids can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory genes. This inhibition can occur through the prevention of IκBα degradation and the subsequent nuclear translocation of the p65 subunit of NF-κB.
-
Nrf2/HO-1 Pathway: Many flavonoids are known to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant and detoxifying enzymes, including Heme Oxygenase-1 (HO-1). Activation of this pathway helps to protect cells from oxidative damage and inflammation.
Figure 3. General modulation of NF-κB and Nrf2/HO-1 pathways by flavonoids.
Conclusion
This technical guide provides a detailed framework for the isolation and characterization of this compound from Morus alba root bark. The outlined experimental protocols, compiled quantitative data, and illustrated signaling pathways offer a valuable resource for researchers and professionals in the field of natural product drug discovery. The potent and diverse biological activities of this compound underscore its potential as a lead compound for the development of novel therapeutics. Further research is warranted to fully elucidate its mechanisms of action and to explore its therapeutic efficacy in various disease models.
References
- 1. Three new cytotoxic Diels-Alder-type adducts from Morus australis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. Diels-Alder type adducts from Morus cathayana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Biosynthesis, and Biological Activity of Diels–Alder Adducts from Morus Genus: An Update [mdpi.com]
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Sanggenon C
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sanggenon C is a complex prenylated flavonoid isolated from the root bark of Morus species, commonly known as mulberry. This natural product has garnered significant attention within the scientific community due to its diverse pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects. A thorough understanding of its intricate chemical structure and stereochemistry is paramount for elucidating its mechanism of action and for guiding synthetic and medicinal chemistry efforts. This technical guide provides a comprehensive overview of the structural features of this compound, supported by spectroscopic data, and details the experimental protocols for its isolation and characterization. Furthermore, it visualizes key biological signaling pathways modulated by this compound.
Chemical Structure and Stereochemistry
This compound possesses a complex molecular architecture, characterized by a Diels-Alder type adduct of a chalcone and a dehydroprenylflavanone.[1] Its molecular formula has been established as C₄₀H₃₆O₁₂. The IUPAC name for this compound is (5aR,10aS)-2-[(1S,5S,6R)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-1,3,8,10a-tetrahydroxy-5a-(3-methylbut-2-enyl)-benzofuro[3,2-b]chromen-11-one.[2][3] The CAS registry number for this compound is 80651-76-9.[2]
The molecule features a fused heterocyclic core and multiple chiral centers, contributing to its unique three-dimensional conformation. The absolute stereochemistry of this compound has been determined as (5aR,10aS) for the benzofuro[3,2-b]chromen-11-one core and (1S,5S,6R) for the substituted cyclohexene moiety.[2][3] This specific stereochemical arrangement is crucial for its biological activity.
Spectroscopic Data for Structural Elucidation
The structure of this compound was originally elucidated through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of this compound provide detailed information about its proton and carbon framework.
Table 1: ¹H NMR Spectroscopic Data for this compound (DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 8.08 | d | H-27 | |
| 7.22 | d | H-6' | |
| 6.86 | d | H-33 | |
| 6.42 | dd | H-5' | |
| 6.30 | d | H-3' | |
| 6.28 | dd | H-26 | |
| 6.26 | d | H-30 | |
| 6.16 | dd | H-32 | |
| 6.11 | d | H-24 | |
| 5.63 | s | H-8 |
Note: The complete assignment of all protons requires 2D NMR techniques. The data presented is a selection of key resolved signals.[4]
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| Data not available in the searched resources. |
Mass Spectrometry (MS)
Mass spectrometry data confirms the molecular weight and provides insights into the fragmentation pattern of this compound.
Table 3: Mass Spectrometry Data for this compound
| Ionization Mode | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| ESI | 709.2279 | Data not available in the searched resources. |
Infrared (IR) Spectroscopy
The IR spectrum of this compound reveals the presence of key functional groups.
Table 4: Infrared (IR) Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| Data not available in the searched resources. | Hydroxyl (-OH) stretching |
| Data not available in the searched resources. | Carbonyl (C=O) stretching |
| Data not available in the searched resources. | Aromatic (C=C) stretching |
Experimental Protocols
Isolation of this compound from Morus alba Root Bark
The following is a general procedure for the isolation of this compound, based on reported methods.[5][6]
Workflow for the Isolation of this compound
Caption: A generalized workflow for the isolation and purification of this compound.
Protocol:
-
Extraction: The dried and powdered root bark of Morus alba is extracted exhaustively with methanol at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude methanol extract.
-
Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. The this compound-containing fraction is typically the ethyl acetate fraction.
-
Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography, eluting with a gradient of chloroform and methanol.
-
Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing this compound are pooled.
-
Final Purification: The pooled fractions are further purified by preparative high-performance liquid chromatography (HPLC) or Sephadex LH-20 column chromatography to yield pure this compound.
Structural Elucidation Methodologies
The definitive structure of this compound was established using a combination of the following spectroscopic methods:
-
¹H and ¹³C NMR Spectroscopy: 1D and 2D NMR experiments (COSY, HSQC, HMBC) were used to establish the connectivity of protons and carbons and to assign the stereochemistry.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) was employed to determine the elemental composition and exact mass of the molecule.
-
Infrared Spectroscopy: IR spectroscopy was used to identify key functional groups such as hydroxyl and carbonyl groups.
Biological Signaling Pathways
This compound has been shown to modulate several key signaling pathways, contributing to its observed pharmacological effects.
Inhibition of the NF-κB Signaling Pathway
This compound has been demonstrated to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor involved in inflammatory responses.[7] This inhibition is achieved by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB.[7]
This compound's Inhibition of the NF-κB Pathway
Caption: this compound inhibits the NF-κB signaling pathway by preventing IKK-mediated phosphorylation of IκBα.
Suppression of the Calcineurin/NFAT2 Signaling Pathway
This compound has been shown to exert protective effects against cardiac hypertrophy by suppressing the calcineurin/NFAT2 signaling pathway.[5][8] It inhibits the activation of calcinein, a calcium-dependent phosphatase, which in turn prevents the dephosphorylation and nuclear translocation of the transcription factor NFAT2.[5][8]
This compound's Role in the Calcineurin/NFAT2 Pathway
Caption: this compound suppresses the calcineurin/NFAT2 pathway by inhibiting calcineurin activity.
Conclusion
This compound is a structurally complex and biologically active natural product with significant potential for therapeutic applications. This guide has provided a detailed overview of its chemical structure, stereochemistry, and the spectroscopic data that underpins its structural elucidation. The outlined experimental protocols for isolation and characterization, along with the visualization of its interactions with key signaling pathways, offer a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery. Further investigation into the structure-activity relationships and the development of synthetic analogues of this compound are promising avenues for future research.
References
- 1. Kuwanon T and Sanggenon A Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C40H36O12 | CID 15479638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Correlation of bioactive marker compounds of an orally applied Morus alba root bark extract with toxicity and efficacy in BALB/c mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Three New Isoprenylated Flavonoids from the Root Bark of Morus alba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound and O inhibit NO production, iNOS expression and NF-κB activation in LPS-induced RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Sanggenon C Biosynthetic Pathway in Mulberry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sanggenon C, a potent bioactive compound isolated from mulberry (Morus species), has garnered significant attention for its diverse pharmacological activities. This complex prenylated flavonoid is a Diels-Alder type adduct, showcasing a unique chemical architecture that contributes to its therapeutic potential. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, detailing the key enzymatic steps, and offering insights into the underlying molecular mechanisms. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, biosynthesis, and drug discovery.
The Biosynthetic Pathway of this compound: A Multi-Step Enzymatic Cascade
The biosynthesis of this compound is a multi-faceted process that begins with the general phenylpropanoid pathway and proceeds through a series of specialized enzymatic reactions, including chalcone synthesis, prenylation, diene formation, and a key Diels-Alder cycloaddition.
The Phenylpropanoid and Flavonoid Backbone Formation
The journey to this compound begins with the ubiquitous phenylpropanoid pathway, which provides the precursor p-coumaroyl-CoA. This molecule serves as the starter unit for the flavonoid biosynthetic pathway.
Key Enzyme: Chalcone Synthase (CHS)
Chalcone synthase is the gatekeeper enzyme of flavonoid biosynthesis, catalyzing the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.[1] Mulberry harbors a family of CHS genes, with specific isoforms likely contributing to the pool of chalcones destined for downstream modifications.[2][3][4]
Prenylation: Adding the Isoprenoid Moiety
A crucial step in the formation of this compound precursors is prenylation, the attachment of a dimethylallyl pyrophosphate (DMAPP) group to the flavonoid skeleton. This reaction is catalyzed by flavonoid prenyltransferases (FPTs).
Key Enzyme: Flavonoid Prenyltransferases (FPTs)
Morus alba possesses specific FPTs, such as Morus alba isoliquiritigenin 3'-dimethylallyltransferase (MaIDT), which exhibit regioselectivity in attaching the prenyl group to flavonoid acceptors.[5] While the exact FPT responsible for prenylating the specific chalcone precursor to this compound has not been definitively identified, it is hypothesized to be a membrane-bound enzyme with specificity for chalcones.[5]
The Decisive Diels-Alder Reaction
The hallmark of this compound's structure is the cyclohexene ring system, formed via an enzymatic Diels-Alder [4+2] cycloaddition.[2][6][7] This reaction involves a diene and a dienophile, both of which are specialized mulberry metabolites.
Key Enzymes: Morus alba Moracin C Oxidase (MaMO) and Morus alba Diels-Alderase (MaDA)
The formation of the diene precursor is catalyzed by Morus alba moracin C oxidase (MaMO), a berberine bridge enzyme (BBE)-like enzyme that carries out an oxidative dehydrogenation reaction.[8] The resulting diene then reacts with a dienophile, a prenylated chalcone, in a reaction catalyzed by the Morus alba Diels-Alderase (MaDA).[6][8] MaDA is a groundbreaking discovery, representing one of the first identified enzymes capable of catalyzing an intermolecular Diels-Alder reaction in plants.[8][9] The evolution of these enzymes from a common BBE-like ancestor highlights a fascinating case of neofunctionalization in plant metabolic pathways.[8]
Quantitative Data on Key Enzymes
While the key enzymes in the this compound biosynthetic pathway have been identified and functionally characterized, detailed kinetic data for each enzyme is not yet fully available in the public domain. The following table summarizes the available information.
| Enzyme | Abbreviation | Substrate(s) | Product(s) | Optimal pH | Optimal Temp. (°C) | Km | kcat | Reference(s) |
| Chalcone Synthase | CHS | p-coumaroyl-CoA, Malonyl-CoA | Naringenin Chalcone | ~7.0-8.0 | ~30-37 | Data not available | Data not available | [4] |
| Flavonoid Prenyltransferase | MaIDT | Isoliquiritigenin, DMAPP | 3'-dimethylallyl-isoliquiritigenin | 9.0 | 30 | Data not available | Data not available | [5] |
| Morus alba Moracin C Oxidase | MaMO | Moracin C | Dehydro-moracin C (diene) | 8.0 | 50 | Data not available | Data not available | [6][8] |
| Morus alba Diels-Alderase | MaDA | Dehydro-moracin C, Prenylated Chalcone | Diels-Alder adduct | 8.0 | 50 | Data not available | Data not available | [6][8] |
Note: While it has been reported that the kinetic parameters (Km and kcat) for MaMO and MaDA have been measured, the specific values were not available in the reviewed literature.[6]
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the characterization of the this compound biosynthetic pathway.
Heterologous Expression and Purification of Recombinant Enzymes (General Protocol)
This protocol is a generalized procedure for the expression and purification of mulberry biosynthetic enzymes in Escherichia coli.
a. Gene Cloning and Vector Construction:
-
Amplify the full-length cDNA of the target gene (e.g., MaDA, MaMO) by PCR using gene-specific primers.
-
Clone the PCR product into an appropriate expression vector (e.g., pET-28a or pGEX series) containing a purification tag (e.g., His-tag, GST-tag).
-
Verify the construct by DNA sequencing.
b. Protein Expression:
-
Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Grow the transformed cells in Luria-Bertani (LB) medium containing the appropriate antibiotic at 37°C until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
-
Incubate the culture at a lower temperature (e.g., 16-25°C) for 12-16 hours to enhance soluble protein expression.
c. Protein Purification:
-
Harvest the cells by centrifugation and resuspend the pellet in lysis buffer.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Purify the recombinant protein from the supernatant using affinity chromatography corresponding to the tag (e.g., Ni-NTA agarose for His-tagged proteins, Glutathione-Sepharose for GST-tagged proteins).
-
Wash the column extensively to remove non-specifically bound proteins.
-
Elute the purified protein using an appropriate elution buffer (e.g., high concentration of imidazole for His-tagged proteins, reduced glutathione for GST-tagged proteins).
-
Analyze the purity of the protein by SDS-PAGE.
Chalcone Synthase (CHS) Activity Assay
This assay measures the formation of naringenin chalcone from p-coumaroyl-CoA and malonyl-CoA.
a. Reaction Mixture:
-
100 mM potassium phosphate buffer (pH 7.0)
-
10 µM p-coumaroyl-CoA
-
100 µM malonyl-CoA
-
Purified recombinant CHS enzyme (1-5 µg)
b. Procedure:
-
Pre-incubate the reaction mixture without malonyl-CoA at 30°C for 5 minutes.
-
Initiate the reaction by adding malonyl-CoA.
-
Incubate the reaction at 30°C for 30 minutes.
-
Stop the reaction by adding an equal volume of methanol.
-
Analyze the reaction products by High-Performance Liquid Chromatography (HPLC) on a C18 column, monitoring at a wavelength of approximately 370 nm for the detection of naringenin chalcone.
Flavonoid Prenyltransferase (FPT) Activity Assay
This assay determines the transfer of a prenyl group from DMAPP to a flavonoid acceptor.
a. Reaction Mixture:
-
100 mM Tris-HCl buffer (pH 9.0)
-
10 mM MgCl₂
-
1 mM DMAPP
-
100 µM flavonoid substrate (e.g., isoliquiritigenin)
-
Microsomal fraction containing the recombinant FPT or purified enzyme.
b. Procedure:
-
Combine the buffer, MgCl₂, and flavonoid substrate.
-
Add the enzyme preparation and pre-incubate at 30°C for 5 minutes.
-
Start the reaction by adding DMAPP.
-
Incubate the mixture at 30°C for 1-2 hours.
-
Terminate the reaction by adding an equal volume of ethyl acetate and vortexing.
-
Centrifuge to separate the phases and collect the ethyl acetate layer.
-
Evaporate the solvent and redissolve the residue in methanol.
-
Analyze the products by HPLC, comparing the retention times with authentic standards of the prenylated flavonoid.
Morus alba Moracin C Oxidase (MaMO) and Diels-Alderase (MaDA) Coupled Assay
This coupled assay reconstitutes the final steps of this compound biosynthesis in vitro.
a. Reaction Mixture:
-
20 mM Tris-HCl buffer (pH 8.0)
-
100 µM Moracin C (substrate for MaMO)
-
100 µM Prenylated chalcone (dienophile for MaDA)
-
Purified recombinant MaMO (5 µg)
-
Purified recombinant MaDA (5 µg)
b. Procedure:
-
Combine all components in a microcentrifuge tube.
-
Incubate the reaction mixture at 50°C for 2 hours.[10]
-
Stop the reaction by adding an equal volume of methanol.
-
Centrifuge to pellet any precipitated protein.
-
Analyze the supernatant by HPLC-MS to identify the Diels-Alder adduct product, this compound, by comparing its retention time and mass spectrum with an authentic standard.
Visualizations of Pathways and Workflows
This compound Biosynthetic Pathway
Caption: Proposed biosynthetic pathway of this compound in mulberry.
Experimental Workflow for Enzyme Characterization
Caption: General workflow for the characterization of biosynthetic enzymes.
Conclusion
The elucidation of the this compound biosynthetic pathway in mulberry represents a significant advancement in our understanding of complex natural product formation. The discovery of the enzymatic machinery responsible for the key prenylation and Diels-Alder reactions opens up new avenues for the biotechnological production of this valuable compound. Further research focused on obtaining detailed kinetic data for all the enzymes in the pathway and optimizing their heterologous expression will be crucial for developing scalable and sustainable production platforms for this compound and its analogs, thereby facilitating future drug development efforts.
References
- 1. Frontiers | LaPT2 Gene Encodes a Flavonoid Prenyltransferase in White Lupin [frontiersin.org]
- 2. Novel Diels–Alder Type Adducts from Morus alba Root Bark Targeting Human Monoamine Oxidase and Dopaminergic Receptors for the Management of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mulberry Diels–Alder-type adducts: isolation, structure, bioactivity, and synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purification and characterization of Moran 20K from Morus alba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The evolutionary origin of naturally occurring intermolecular Diels-Alderases from Morus alba - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. De novo Transcriptome Analysis Revealed the Putative Pathway Genes Involved in Biosynthesis of Moracins in Morus alba L - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Comprehensive overview of different medicinal parts from Morus alba L.: chemical compositions and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. princeton.edu [princeton.edu]
Sanggenon C: A Technical Deep Dive into its Anticancer Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sanggenon C, a naturally occurring flavonoid extracted from the root bark of Morus species (mulberry), has emerged as a promising candidate in oncology research.[1][2][3][4] This technical guide synthesizes the current understanding of this compound's mechanism of action in cancer cells, providing an in-depth analysis of its effects on cell proliferation, apoptosis, cell cycle, and key signaling pathways. The information presented herein is intended to support further research and drug development efforts in harnessing the therapeutic potential of this compound.
Inhibition of Cancer Cell Proliferation
This compound has demonstrated significant dose- and time-dependent inhibition of proliferation across various cancer cell lines, including colon (LoVo, HT-29, SW480), gastric (HGC-27, AGS), glioblastoma (LN-229, U-87 MG), and leukemia (K562, P388).[1][3][5][6]
Quantitative Data on Cell Viability
| Cell Line | Cancer Type | Concentration (µM) | Incubation Time (h) | Effect | IC50 (µM) | Reference |
| LoVo | Colon Cancer | 0, 5, 10, 20, 40, 80 | 24 | Dose-dependent inhibition of proliferation | Not specified | [1][2] |
| HT-29 | Colon Cancer | 0, 5, 10, 20, 40, 80 | 24 | Dose-dependent inhibition of proliferation | Not specified | [1][2] |
| SW480 | Colon Cancer | 0, 5, 10, 20, 40, 80 | 24 | Dose-dependent inhibition of proliferation | Not specified | [1][2] |
| HGC-27 | Gastric Cancer | 4-12 | 24 | Inhibition of proliferation | 9.129 | [7] |
| AGS | Gastric Cancer | 4-12 | 24 | Inhibition of proliferation | 9.863 | [7] |
| H22 | Hepatoma | Not specified | 24 | Inhibition of proliferation | ~15 | [6][8] |
| P388 | Leukemia | Not specified | 24 | Inhibition of proliferation | ~15 | [6][8] |
| K562 | Leukemia | Not specified | Not specified | Inhibition of viability | ~15 | [6][8] |
Induction of Apoptosis
A primary mechanism through which this compound exerts its anticancer effects is the induction of apoptosis. This has been observed in colon cancer, gastric cancer, and glioblastoma cells.[1][3][5]
Mitochondrial Apoptosis Pathway
In colon cancer cells (HT-29), this compound triggers the mitochondrial pathway of apoptosis.[1][2][9] This is characterized by:
-
Increased Reactive Oxygen Species (ROS) Generation: this compound treatment leads to a significant increase in intracellular ROS levels.[1][2][4]
-
Mitochondrial Dysfunction: The compound induces mitochondrial membrane permeabilization (MMP).[4] It also increases intracellular Ca2+ and ATP levels.[1][2][4][9]
-
Modulation of Apoptotic Proteins: this compound downregulates the anti-apoptotic protein Bcl-2 and increases the release of Cytochrome C, which in turn activates caspase-9 and subsequent downstream caspases.[1][4]
-
Inhibition of Nitric Oxide (NO) Production: The compound inhibits the expression of inducible nitric oxide synthase (iNOS), leading to decreased NO production, a molecule implicated in cancer progression.[1][2][9]
References
- 1. This compound induces apoptosis of colon cancer cells via inhibition of NO production, iNOS expression and ROS activation of the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound induces apoptosis of colon cancer cells via inhibition of NO production, iNOS expression and ROS activation of the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits cell proliferation and induces apoptosis by regulating the MIB1/DAPK1 axis in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound decreases tumor cell viability associated with proteasome inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. article.imrpress.com [article.imrpress.com]
- 9. researchgate.net [researchgate.net]
Sanggenon C: A Potent Proteasome Inhibitor in Tumor Cells
An In-depth Technical Guide for Researchers and Drug Development Professionals
Sanggenon C, a natural prenylated flavonoid, has emerged as a significant agent in cancer research, primarily due to its ability to inhibit tumor cell viability through the induction of cell cycle arrest and apoptosis.[1][2] This technical guide delves into the core mechanism of this compound's anti-tumor activity: proteasome inhibition. It provides a comprehensive overview of the quantitative data, detailed experimental protocols, and the underlying signaling pathways, tailored for researchers, scientists, and professionals in drug development.
Core Mechanism of Action: Proteasome Inhibition
The proteasome is a critical cellular machinery responsible for degrading ubiquitinated proteins, playing a vital role in cell cycle regulation, signal transduction, and apoptosis. Its inhibition is a validated therapeutic strategy in oncology. This compound has been identified as a novel inhibitor of the proteasome in tumor cells.[1][3]
The primary mechanism involves the direct inhibition of the chymotrypsin-like (CT-like) activity of the 20S and 26S proteasomes.[1] This inhibition leads to the accumulation of ubiquitinated proteins and key regulatory proteins, such as the cell cycle inhibitor p27.[1][2] The buildup of these proteins disrupts normal cellular processes, triggering cell cycle arrest and ultimately leading to apoptosis.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on this compound's effects on tumor cells.
Table 1: Inhibitory Concentration (IC50) of this compound
| Cell Line | Assay Type | IC50 Value (µM) | Reference |
| Murine Hepatoma H22 | Alamar Blue Assay | ~15 | [1] |
| Murine Leukemic P388 | Alamar Blue Assay | ~15 | [1] |
| Human Myeloid Leukemia K562 | Alamar Blue Assay | ~15 | [1] |
| Purified Human 20S Proteasome | Cell-free Proteasome Activity Assay | 4 | [1] |
| H22 Cell Lysate (26S Proteasome) | Cell-free Proteasome Activity Assay | 15 | [1] |
Table 2: Effect of this compound on Cell Cycle Distribution in H22 Cells
| Treatment | Duration (hours) | % of Cells in G0/G1 Phase | Reference |
| Untreated | 0 | ~40 | [1] |
| 20 µM this compound | 24 | ~80 | [1] |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows involved in the investigation of this compound as a proteasome inhibitor.
Signaling Pathway of this compound in Tumor Cells
Caption: this compound inhibits the proteasome, leading to downstream effects.
Experimental Workflow for Assessing Proteasome Inhibition
Caption: Workflow for evaluating this compound's effect on proteasome activity.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the literature.
Cell Viability Assay (Alamar Blue Assay)
-
Cell Seeding: Seed tumor cells (e.g., H22, P388, K562) in 96-well plates at an appropriate density.
-
Treatment: After cell attachment, treat the cells with various concentrations of this compound.
-
Incubation: Incubate the plates for the desired period (e.g., 24 hours).
-
Alamar Blue Addition: Add Alamar blue solution (10% of the culture volume) to each well.
-
Incubation: Incubate for 4 hours at 37°C.
-
Measurement: Measure the absorbance at 570 nm and 600 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as the percentage of the untreated control. The IC50 value is determined from the dose-response curve.[1]
Cell-Free Proteasome Activity Assay
-
Preparation: Use purified human 20S proteasome or cell lysates (e.g., from H22 cells) containing 26S proteasome.
-
Treatment: Incubate the proteasome preparation with various concentrations of this compound for 90 minutes.
-
Substrate Addition: Add a specific fluorogenic substrate for the chymotrypsin-like activity (e.g., Suc-LLVY-AMC).
-
Measurement: Measure the fluorescence of the released AMC group at excitation and emission wavelengths of 360 nm and 436 nm, respectively.
-
Data Analysis: Determine the proteasome activity relative to the untreated control and calculate the IC50 value.[1]
Cell-Based Proteasome Activity Assay (Proteasome-Glo Assay)
-
Cell Seeding and Treatment: Seed approximately 4,000 cells per well in a 96-well plate and treat with various concentrations of this compound for 6 hours at 37°C.
-
Reagent Addition: Add the Proteasome-Glo Cell-Based Assay Reagent to each well.
-
Incubation: Incubate for 10 minutes at room temperature.
-
Measurement: Measure the luminescence, which corresponds to the proteasomal chymotrypsin-like activity.
-
Data Analysis: Express the activity as relative light units (RLU) and normalize to the untreated control.[1]
Western Blot Analysis
-
Cell Lysis: Treat cells with this compound for the indicated times and concentrations, then lyse the cells in a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against ubiquitinated proteins, p27, or other proteins of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[1]
Cell Cycle Analysis
-
Cell Treatment: Treat cells (e.g., H22, P388) with this compound (e.g., 20 µM) for various time points (e.g., 4, 8, 12, 24 hours).
-
Cell Fixation: Harvest the cells and fix them in 70% ethanol overnight at -20°C.
-
Staining: Wash the cells and stain with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[1]
Apoptosis Assay (Annexin V-PI Staining)
-
Cell Treatment: Treat cells with this compound for the indicated times and concentrations.
-
Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[1]
Other Reported Anti-Cancer Mechanisms
While proteasome inhibition is a key mechanism, other studies have reported that this compound can also induce apoptosis in colon cancer cells through the inhibition of nitric oxide (NO) production and inducible nitric oxide synthase (iNOS) expression, as well as by activating the mitochondrial pathway via increased reactive oxygen species (ROS) generation.[4][5][6] Furthermore, in glioblastoma, this compound has been shown to inhibit cell proliferation and induce apoptosis by regulating the MIB1/DAPK1 axis.[7][8] It has also been reported to inhibit glioblastoma cell migration and invasion by promoting the ubiquitination of β-catenin.[9] These findings suggest that this compound possesses a multi-faceted anti-cancer profile, making it a promising candidate for further pre-clinical and clinical investigation.
References
- 1. This compound decreases tumor cell viability associated with proteasome inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound decreases tumor cell viability associated with proteasome inhibition [imrpress.com]
- 3. This compound decreases tumor cell viability associated with proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound induces apoptosis of colon cancer cells via inhibition of NO production, iNOS expression and ROS activation of the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound induces apoptosis of colon cancer cells via inhibition of NO production, iNOS expression and ROS activation of the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound inhibits cell proliferation and induces apoptosis by regulating the MIB1/DAPK1 axis in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [this compound inhibits glioblastoma cell migration and invasion by promoting ubiquitination of β-catenin] - PubMed [pubmed.ncbi.nlm.nih.gov]
Sanggenon C: A Technical Guide to its Antioxidant and Free Radical Scavenging Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sanggenon C, a Diels-Alder type adduct isolated from the root bark of Morus alba (white mulberry), has demonstrated significant potential as a natural antioxidant. This technical guide provides a comprehensive overview of the in vitro antioxidant and free radical scavenging activities of this compound. It summarizes key quantitative data, details the experimental protocols for the cited antioxidant assays, and visually represents the signaling pathways implicated in its protective effects. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development who are interested in the therapeutic potential of this compound.
Quantitative Antioxidant and Free Radical Scavenging Activity
The antioxidant and free radical scavenging capabilities of this compound have been evaluated using various in vitro assays. The following tables summarize the 50% inhibitory concentration (IC50) values obtained from key studies, providing a quantitative measure of its efficacy.
Table 1: Free Radical Scavenging Activity of this compound
| Assay | IC50 (µg/mL) | IC50 (µM) | Reference Compound | Reference IC50 (µg/mL) | Reference IC50 (µM) |
| DPPH• Scavenging | 11.2 ± 0.8 | 15.8 ± 1.1 | Trolox | 2.5 ± 0.2 | 10.0 ± 0.8 |
| ABTS•+ Scavenging | 9.8 ± 0.7 | 13.8 ± 1.0 | Trolox | 1.8 ± 0.1 | 7.2 ± 0.4 |
Data sourced from Li et al. (2018).
Table 2: Reducing Power of this compound
| Assay | IC50 (µg/mL) | IC50 (µM) | Reference Compound | Reference IC50 (µg/mL) | Reference IC50 (µM) |
| Ferric Reducing Antioxidant Power (FRAP) | 285.2 ± 18.3 | 402.2 ± 25.8 | Trolox | 102.5 ± 5.7 | 409.5 ± 22.8 |
| Cu²⁺-Reducing Power | 15.3 ± 1.1 | 21.6 ± 1.5 | Trolox | 3.2 ± 0.2 | 12.8 ± 0.8 |
Data sourced from Li et al. (2018).
Experimental Protocols
This section provides detailed methodologies for the key antioxidant assays cited in this guide. These protocols are based on established methods and are intended to provide a practical reference for researchers.
DPPH• (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH• radical, thus neutralizing it. This reduction is accompanied by a color change from purple to yellow, which is measured spectrophotometrically.
Procedure:
-
Prepare a 0.1 mM solution of DPPH• in methanol.
-
Add various concentrations of this compound (dissolved in a suitable solvent like methanol or DMSO) to the DPPH• solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solution at 517 nm using a spectrophotometer.
-
Ascorbic acid or Trolox is typically used as a positive control.
-
The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH• solution without the sample, and A_sample is the absorbance of the DPPH• solution with the sample.
-
The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of this compound.
ABTS•+ (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay involves the generation of the blue-green ABTS•+ radical cation by reacting ABTS with an oxidizing agent like potassium persulfate. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The degree of decolorization is proportional to the antioxidant's concentration and is measured spectrophotometrically.
Procedure:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation stock solution.
-
Dilute the ABTS•+ stock solution with ethanol or a phosphate buffer (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add various concentrations of this compound to the diluted ABTS•+ solution.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
Trolox is commonly used as a standard.
-
The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100
-
The IC50 value is determined from the dose-response curve.
Ferric Reducing Antioxidant Power (FRAP) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form in an acidic medium. The change in absorbance is directly related to the reducing power of the antioxidant.
Procedure:
-
Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ solution in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.
-
Warm the FRAP reagent to 37°C before use.
-
Add a small volume of the this compound solution to the FRAP reagent.
-
Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the blue-colored solution at 593 nm.
-
A standard curve is prepared using a known concentration of FeSO₄·7H₂O.
-
The results are expressed as Fe²⁺ equivalents or in terms of the IC50 value.
Cupric Ion (Cu²⁺) Reducing Antioxidant Capacity (CUPRAC) Assay
Principle: The CUPRAC assay is based on the reduction of the Cu(II)-neocuproine complex to the Cu(I)-neocuproine complex by an antioxidant. The resulting colored complex has a maximum absorption at 450 nm.
Procedure:
-
Prepare the following reagents: 10 mM CuCl₂ solution, 7.5 mM neocuproine solution in ethanol, and 1 M ammonium acetate buffer (pH 7.0).
-
Mix the CuCl₂, neocuproine, and ammonium acetate buffer solutions in a 1:1:1 ratio.
-
Add various concentrations of this compound to the reaction mixture.
-
Incubate at room temperature for 30 minutes.
-
Measure the absorbance at 450 nm.
-
The results are typically expressed as Trolox equivalents or as an IC50 value.
Superoxide Radical (O₂•⁻) Scavenging Assay (General Protocol)
Principle: This assay often utilizes a non-enzymatic system, such as the phenazine methosulfate-NADH (PMS-NADH) system, to generate superoxide radicals. These radicals reduce nitroblue tetrazolium (NBT) to a purple formazan. The scavenging activity is measured by the inhibition of formazan formation.
Procedure:
-
Prepare solutions of NADH, NBT, and PMS in a suitable buffer (e.g., Tris-HCl buffer, pH 8.0).
-
Add various concentrations of this compound to a mixture of NADH and NBT.
-
Initiate the reaction by adding PMS.
-
Incubate at room temperature for a specific time (e.g., 5 minutes).
-
Measure the absorbance of the formazan product at 560 nm.
-
The percentage of inhibition is calculated, and the IC50 value is determined.
Hydroxyl Radical (•OH) Scavenging Assay (General Protocol)
Principle: The Fenton reaction (Fe²⁺ + H₂O₂) is commonly used to generate hydroxyl radicals. These highly reactive radicals can degrade a detector molecule, such as deoxyribose. The extent of degradation is measured, and the scavenging activity is determined by the ability of the antioxidant to inhibit this degradation.
Procedure:
-
Prepare solutions of FeCl₃, EDTA, ascorbic acid, H₂O₂, and deoxyribose in a phosphate buffer (pH 7.4).
-
Add this compound at various concentrations to the reaction mixture containing deoxyribose, FeCl₃, EDTA, and H₂O₂.
-
Initiate the reaction by adding ascorbic acid.
-
Incubate at 37°C for 1 hour.
-
Stop the reaction by adding thiobarbituric acid (TBA) and trichloroacetic acid (TCA).
-
Heat the mixture in a water bath to develop a pink chromogen.
-
Measure the absorbance of the solution at 532 nm.
-
The percentage of inhibition of deoxyribose degradation is calculated to determine the IC50 value.
Signaling Pathways and Mechanisms of Action
This compound exerts its antioxidant and protective effects through the modulation of several key signaling pathways. The following diagrams, created using the DOT language for Graphviz, illustrate these mechanisms.
General Antioxidant Mechanisms
Nrf2/HO-1 and NF-κB Signaling Pathways in Anti-inflammatory and Antioxidant Responses
RhoA-ROCK Signaling Pathway in Neuroprotection
AMPK/mTOR/FOXO3a Pathway in Cardioprotection
Conclusion
This compound exhibits potent antioxidant and free radical scavenging activities, as evidenced by its low IC50 values in DPPH, ABTS, and copper reducing power assays. Its mechanisms of action are multifaceted, involving direct radical scavenging and the modulation of key cellular signaling pathways such as Nrf2/HO-1, NF-κB, RhoA-ROCK, and AMPK/mTOR/FOXO3a. These properties underscore the potential of this compound as a lead compound for the development of novel therapeutic agents for conditions associated with oxidative stress and inflammation. Further research, particularly in vivo studies and investigations into its superoxide and hydroxyl radical scavenging capabilities, is warranted to fully elucidate its therapeutic potential.
Sanggenon C: A Technical Guide to its Role in the Regulation of Apoptotic Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sanggenon C, a natural flavonoid isolated from the root bark of Morus species, has emerged as a promising candidate in cancer research due to its potent anti-proliferative and pro-apoptotic properties. This technical guide provides an in-depth analysis of the molecular mechanisms by which this compound regulates apoptotic pathways in cancer cells. The information presented herein is curated from peer-reviewed scientific literature and is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.
Core Mechanism of Action: Induction of Apoptosis
This compound has been demonstrated to induce apoptosis in various cancer cell lines, primarily through the intrinsic or mitochondrial pathway. The core mechanism involves the generation of reactive oxygen species (ROS), modulation of intracellular signaling cascades, and regulation of key apoptotic proteins.
Data Presentation: Quantitative Effects of this compound
The pro-apoptotic and anti-proliferative effects of this compound have been quantified in several cancer cell lines. The following tables summarize the key data from these studies.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Citation |
| HT-29 | Colorectal Cancer | Not explicitly stated, but significant apoptosis observed at 10-40 µM | [1][2] |
| LoVo | Colorectal Cancer | Not explicitly stated, but proliferation inhibited at 5-80 µM | [1][2] |
| SW480 | Colorectal Cancer | Not explicitly stated, but proliferation inhibited at 5-80 µM | [1][2] |
| U-87 MG | Glioblastoma | ~20 µM | [3] |
| LN-229 | Glioblastoma | ~20 µM | [3] |
Table 2: Induction of Apoptosis in HT-29 Colorectal Cancer Cells
| This compound Concentration (µM) | Percentage of Apoptotic Cells (%) | Citation |
| 0 (Control) | 1.27 ± 0.46 | [2] |
| 10 | 15.4 ± 1.97 | [2] |
| 20 | 26.3 ± 3.26 | [2] |
| 40 | 38.9 ± 3.13 | [2] |
Table 3: Regulation of Apoptosis-Related Proteins by this compound
| Cell Line | Protein | Effect of this compound | Citation |
| HT-29 | iNOS | Decrease | [1][2] |
| HT-29 | Bcl-2 | Decrease | [1][2] |
| HT-29 | Cytochrome c | Increase | [1] |
| U-87 MG | Cleaved PARP | Increase | [4][5] |
| U-87 MG | Cleaved Caspase-3 | Increase | [4][5] |
| LN-229 | Cleaved PARP | Increase | [4][5] |
| LN-229 | Cleaved Caspase-3 | Increase | [4][5] |
| U-87 MG | DAPK1 | Increase | [3][4][5] |
| LN-229 | DAPK1 | Increase | [3][4][5] |
| U-87 MG | MIB1 | Decrease | [3] |
| LN-229 | MIB1 | Decrease | [3] |
Signaling Pathways Modulated by this compound in Apoptosis
This compound orchestrates apoptosis through the modulation of several key signaling pathways.
Mitochondrial Apoptotic Pathway
The primary mechanism of this compound-induced apoptosis is through the mitochondrial pathway.[1][2] This is initiated by an increase in intracellular Reactive Oxygen Species (ROS), which leads to mitochondrial dysfunction.[1][2] this compound has been shown to decrease the expression of the anti-apoptotic protein Bcl-2 and increase the release of cytochrome c from the mitochondria into the cytosol.[1] Cytosolic cytochrome c then activates caspase-9, which in turn activates effector caspases like caspase-3, leading to the execution of apoptosis.[1]
Figure 1: this compound induces the mitochondrial apoptotic pathway.
MIB1/DAPK1 Signaling Pathway in Glioblastoma
In glioblastoma cells, this compound has been shown to induce apoptosis by targeting the Mindbomb 1 (MIB1)/Death-Associated Protein Kinase 1 (DAPK1) axis.[3][4][5] this compound decreases the expression of the E3 ubiquitin ligase MIB1.[3] This reduction in MIB1 leads to a decrease in the ubiquitination and subsequent degradation of its substrate, DAPK1.[3][4] The accumulation of DAPK1, a pro-apoptotic protein, then triggers the apoptotic cascade, evidenced by increased levels of cleaved PARP and cleaved caspase-3.[4][5]
Figure 2: this compound regulates the MIB1/DAPK1 pathway in glioblastoma.
Putative Involvement of Other Signaling Pathways
While direct evidence is still emerging, the broader literature on flavonoids and related compounds suggests that this compound may also influence other key signaling pathways involved in apoptosis:
-
PI3K/Akt Pathway: The PI3K/Akt pathway is a critical survival pathway that is often dysregulated in cancer. Some studies on other natural compounds suggest that inhibition of this pathway can lead to apoptosis.[6] Further investigation is required to confirm the direct effect of this compound on this pathway in the context of apoptosis.
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating a wide range of cellular processes, including proliferation and apoptosis. The specific role of this compound in modulating different branches of the MAPK pathway (e.g., ERK, JNK, p38) to induce apoptosis warrants further research.
-
NF-κB Pathway: Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a key role in inflammation and cell survival. Some flavonoids have been shown to inhibit NF-κB activity, which can sensitize cancer cells to apoptosis. While this compound has been reported to suppress NF-κB activation in the context of inflammation, its direct role in apoptosis induction via this pathway needs to be elucidated.[2]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on this compound and apoptosis.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer cells.
-
Cell Seeding: Seed cancer cells (e.g., HT-29, U-87 MG) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80 µM) for desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined from the dose-response curve.
Apoptosis Analysis (Annexin V/PI Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic cells.
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the apoptosis rate.
Western Blot Analysis
This technique is used to detect the expression levels of specific proteins involved in apoptotic pathways.
-
Protein Extraction: Lyse the this compound-treated and control cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Bcl-2, cleaved caspase-3, PARP, DAPK1, MIB1, β-actin) overnight at 4°C. Specific antibody concentrations should be optimized as per the manufacturer's instructions.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin) to determine the relative protein expression levels.
Experimental Workflow Diagram
Figure 3: General experimental workflow for investigating this compound's role in apoptosis.
Conclusion and Future Directions
This compound is a potent inducer of apoptosis in cancer cells, primarily acting through the mitochondrial pathway and, in specific cancer types like glioblastoma, by modulating the MIB1/DAPK1 signaling axis. The quantitative data and established experimental protocols provide a solid foundation for further research. Future studies should focus on elucidating the direct role of this compound in modulating the PI3K/Akt, MAPK, and NF-κB pathways in the context of apoptosis. Additionally, in vivo studies are crucial to validate the therapeutic potential of this compound as an anti-cancer agent. This technical guide serves as a valuable resource to accelerate research and development efforts in harnessing the therapeutic potential of this compound for cancer treatment.
References
- 1. This compound induces apoptosis of colon cancer cells via inhibition of NO production, iNOS expression and ROS activation of the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound inhibits cell proliferation and induces apoptosis by regulating the MIB1/DAPK1 axis in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sanggenol L Induces Apoptosis and Cell Cycle Arrest via Activation of p53 and Suppression of PI3K/Akt/mTOR Signaling in Human Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Sanggenon C: A Natural Hypotensive Agent – A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sanggenon C, a Diels-Alder type adduct flavonoid isolated from the root bark of Morus alba (white mulberry), has emerged as a promising natural compound with significant hypotensive properties. This technical guide provides an in-depth overview of the scientific evidence supporting the discovery and characterization of this compound as a potential therapeutic agent for hypertension. This document details the experimental methodologies used to evaluate its efficacy, presents the available quantitative data, and elucidates the current understanding of its mechanism of action.
Quantitative Data on Hypotensive and Vasorelaxant Effects
While direct dose-response studies on the hypotensive and vasorelaxant effects of isolated this compound are not extensively available in the public domain, preliminary studies have demonstrated its potential. An early study reported that an intravenous injection of this compound at a dose of 1 mg/kg produced a significant hypotensive effect in rabbits.
Further research has focused on its role in models of cardiac hypertrophy, which is closely linked to hypertension. In a study utilizing a mouse model of cardiac hypertrophy induced by transverse aortic constriction, administration of this compound demonstrated beneficial effects on hemodynamic parameters.
Table 1: Effect of this compound on Hemodynamic Parameters in a Mouse Model of Cardiac Hypertrophy
| Parameter | Vehicle | This compound (10 mg/kg) | This compound (20 mg/kg) |
| Diastolic Blood Pressure | Increased | Normalized | Normalized |
| End-Diastolic Pressure (EDP) | Increased | Decreased | Normalized |
| Cardiac Output (CO) | Decreased | - | Normalized |
| dP/dt max | Decreased | - | Normalized |
| dP/dt min | Decreased | - | Normalized |
Data adapted from studies on pressure overload-induced cardiac hypertrophy. "Normalized" indicates a return towards baseline levels observed in control animals.
Experimental Protocols
The following are detailed methodologies for key experiments utilized in the evaluation of hypotensive and vasorelaxant agents like this compound.
Ex Vivo Vasorelaxant Activity Assay (Isolated Aortic Ring Assay)
This assay is a cornerstone for assessing the direct effect of a compound on blood vessel tone.
Objective: To determine the dose-dependent vasorelaxant effect of this compound on isolated arterial rings pre-contracted with a vasoconstrictor agent (e.g., phenylephrine).
Materials:
-
Male Wistar rats (250-300g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11)
-
Phenylephrine (PE)
-
Acetylcholine (ACh)
-
This compound
-
Organ bath system with isometric force transducers
-
Data acquisition system
Procedure:
-
The rat is euthanized, and the thoracic aorta is carefully excised and placed in cold Krebs-Henseleit solution.
-
Adherent connective and adipose tissues are removed, and the aorta is cut into rings of 2-3 mm in width.
-
Aortic rings are mounted between two stainless steel hooks in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.
-
The rings are equilibrated for 60-90 minutes under a resting tension of 1.5-2.0 g. During this period, the bathing solution is changed every 15-20 minutes.
-
Endothelial integrity is assessed by contracting the rings with phenylephrine (1 µM) and then inducing relaxation with acetylcholine (10 µM). A relaxation of more than 80% indicates intact endothelium. For endothelium-denuded experiments, the endothelium is removed by gently rubbing the intimal surface of the ring.
-
After a washout period, a stable contraction is induced with phenylephrine (1 µM).
-
Once the contraction reaches a plateau, cumulative concentrations of this compound are added to the organ bath to obtain a dose-response curve.
-
The relaxant effect is expressed as a percentage of the pre-contraction induced by phenylephrine.
-
To investigate the mechanism of action, the protocol can be repeated in the presence of specific inhibitors, such as L-NAME (a nitric oxide synthase inhibitor) or in calcium-free Krebs solution.
In Vivo Hypotensive Activity Measurement
This protocol is used to assess the effect of this compound on systemic blood pressure in a living organism.
Objective: To measure the dose-dependent effect of intravenously administered this compound on mean arterial pressure (MAP) in anesthetized rats.
Materials:
-
Male Spontaneously Hypertensive Rats (SHR) or normotensive Wistar-Kyoto (WKY) rats
-
Anesthetic agent (e.g., urethane and α-chloralose)
-
Catheters (for carotid artery and jugular vein)
-
Pressure transducer
-
Data acquisition system
-
Heparinized saline
-
This compound solution
Procedure:
-
Rats are anesthetized with an appropriate anesthetic agent.
-
The trachea is cannulated to ensure a clear airway.
-
The right carotid artery is cannulated with a heparinized saline-filled catheter connected to a pressure transducer for continuous measurement of arterial blood pressure.
-
The left jugular vein is cannulated for the administration of this compound.
-
After a stabilization period to allow the blood pressure to reach a steady state, a baseline blood pressure reading is recorded.
-
Increasing doses of this compound are administered intravenously, and the changes in mean arterial pressure (MAP) are recorded.
-
The hypotensive effect is calculated as the percentage decrease in MAP from the baseline.
Mechanism of Action: Elucidating the Signaling Pathways
The precise signaling pathway of this compound-induced vasodilation is still under investigation. However, based on the known mechanisms of other flavonoids and preliminary data, two primary pathways are hypothesized to be involved: the endothelium-dependent nitric oxide/cyclic guanosine monophosphate (NO/cGMP) pathway and the direct inhibition of calcium channels in vascular smooth muscle cells.
Some studies have shown that this compound can inhibit the expression of inducible nitric oxide synthase (iNOS) in macrophages, an effect relevant to its anti-inflammatory properties[1]. However, its effect on endothelial nitric oxide synthase (eNOS), which is crucial for vasodilation, requires further specific investigation.
Hypothesized Signaling Pathways
The following diagrams illustrate the potential signaling cascades through which this compound may exert its hypotensive effects.
References
Methodological & Application
Application Notes and Protocols for the Quantification of Sanggenon C by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and protocol for the quantification of Sanggenon C, a bioactive prenylated flavonoid found in Morus alba (white mulberry), using High-Performance Liquid Chromatography (HPLC) with Photodiode Array (PDA) or UV detection. The described method is based on established protocols for the analysis of flavonoids in Morus alba and is intended to provide a robust and reliable framework for the quality control and standardization of raw materials and extracts containing this compound.
Introduction
This compound is a Diels-Alder type adduct with significant biological activities, making it a compound of interest for pharmaceutical research and development. Accurate and precise quantification of this compound in plant materials and extracts is crucial for ensuring product quality, consistency, and efficacy. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of such phytochemicals. This application note details a validated HPLC method suitable for the routine analysis of this compound.
Experimental
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or a variable wavelength UV detector is suitable for this analysis. The following chromatographic conditions are recommended based on methods developed for similar flavonoids from Morus alba[1][2].
Table 1: HPLC Instrumentation and Conditions
| Parameter | Recommended Conditions |
| HPLC System | Waters Alliance HPLC-DAD system or equivalent |
| Column | Agilent Eclipse XD8-C18 (4.6 × 150 mm, 5 μm) or equivalent C18 column |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Methanol |
| Gradient Elution | 0–40 min, 35–100% B40–45 min, 100% B45–52 min, 100–35% B52–60 min, 35% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 μL |
| Column Temperature | 25 °C (Room Temperature) |
| Detection | PDA detector, monitoring at 254 nm |
Preparation of Standard Solutions
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 1.0 mg of this compound reference standard and dissolve it in 1.0 mL of HPLC-grade methanol in a volumetric flask[1][2].
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with methanol to achieve concentrations ranging from 5 to 200 µg/mL[1][2]. These solutions are used to construct the calibration curve.
Sample Preparation (from Morus alba root bark)
The following protocol is a general guideline for the extraction of this compound from plant material. The specific extraction procedure may need to be optimized depending on the sample matrix.
-
Grinding: Grind the dried Morus alba root bark into a fine powder.
-
Extraction:
-
Filtration: Centrifuge the extract and filter the supernatant through a 0.20 µm PTFE syringe filter prior to HPLC analysis to remove particulate matter[1][2].
-
Dilution: Dilute the filtered extract with methanol to a concentration that falls within the linear range of the calibration curve. An initial concentration of 20 mg/mL of the crude extract in methanol can be prepared for analysis[1][2].
Method Validation Parameters (Expected Performance)
The following table summarizes the expected validation parameters for this HPLC method, based on data from similar validated methods for flavonoids from Morus alba[1][4][5].
Table 2: Summary of Method Validation Parameters
| Parameter | Expected Value |
| Linearity (R²) | > 0.999 |
| Linear Range | 5–200 µg/mL |
| Limit of Detection (LOD) | 0.006–0.018 µg/mL |
| Limit of Quantification (LOQ) | 0.020–0.061 µg/mL |
| Precision (RSD%) | Intra-day: < 2.27%Inter-day: < 1.65% |
| Accuracy (Recovery %) | 97.32–106.39% |
Experimental Workflow and Diagrams
The overall workflow for the quantification of this compound is depicted in the following diagram.
Caption: Experimental workflow for this compound quantification.
Signaling Pathways and Logical Relationships
The analytical process follows a logical progression from sample preparation to final quantification. This can be visualized as a decision and processing pathway.
Caption: Logical pathway of the analytical process.
Conclusion
The described HPLC method provides a reliable and reproducible approach for the quantification of this compound in Morus alba root bark and its extracts. Adherence to the detailed protocols for sample preparation, chromatographic separation, and method validation will ensure high-quality data suitable for research, development, and quality control purposes. The provided workflows and diagrams offer a clear visual guide to the experimental and logical processes involved.
References
Application Note: Quantitative Analysis of Sanggenon C in Biological Samples using UPLC-ESI-MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a sensitive and selective method for the quantification of Sanggenon C in biological matrices, specifically plasma, using Ultra-Performance Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (UPLC-ESI-MS). The described protocol is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, and metabolism studies of this bioactive prenylated flavonoid. The methodology employs a simple protein precipitation for sample preparation, followed by rapid chromatographic separation and detection using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
Introduction
This compound, a Diels-Alder type adduct isolated from the root bark of Morus alba (white mulberry), has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1] Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for its development as a potential therapeutic agent. This necessitates a robust and reliable bioanalytical method for its accurate quantification in biological samples. UPLC-ESI-MS/MS offers superior speed, resolution, and sensitivity compared to conventional HPLC methods, making it the ideal platform for this application.
Experimental
Sample Preparation
A protein precipitation method is employed for the extraction of this compound from plasma samples.
Protocol:
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (IS).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 13,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 70:30 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to a UPLC vial for analysis.
UPLC Conditions
Chromatographic separation is achieved on a C18 reversed-phase column.
| Parameter | Condition |
| Column | Waters ACQUITY BEH C18, 2.1 x 100 mm, 1.7 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-2 min: 30% B, 2-13 min: 30-98% B, 13-17 min: 98% B, 17-20 min: 30% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions
Detection is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 500°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 900 L/hr |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 709.2 | 431.1 | 0.1 | 40 | 25 |
| IS (e.g., Warfarin) | 309.1 | 163.1 | 0.1 | 30 | 22 |
Note: The selection of an appropriate internal standard is critical. A structurally similar and stable isotopically labeled compound is ideal. If unavailable, a compound with similar chromatographic and ionization properties, such as warfarin, can be used.
Data Presentation
The following tables present illustrative quantitative data for the UPLC-ESI-MS/MS method for this compound. This data is representative of the expected performance of a validated method and should be confirmed in the user's laboratory.
Table 1: Calibration Curve Linearity
| Analyte | Calibration Range (ng/mL) | R² | Weighting |
| This compound | 1 - 1000 | >0.995 | 1/x² |
Table 2: Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV, n=6) | Inter-day Precision (%CV, n=18) | Intra-day Accuracy (%RE) | Inter-day Accuracy (%RE) |
| LLOQ | 1 | <15 | <15 | ±15 | ±15 |
| LQC | 3 | <10 | <10 | ±10 | ±10 |
| MQC | 100 | <10 | <10 | ±10 | ±10 |
| HQC | 800 | <10 | <10 | ±10 | ±10 |
Table 3: Recovery and Matrix Effect
| QC Level | Nominal Conc. (ng/mL) | Recovery (%) | Matrix Effect (%) |
| LQC | 3 | 85 - 115 | 85 - 115 |
| HQC | 800 | 85 - 115 | 85 - 115 |
Mandatory Visualizations
Figure 1: Experimental workflow for the UPLC-ESI-MS analysis of this compound.
References
Application Notes and Protocols: In Vitro Cytotoxicity of Sanggenon C on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro cytotoxic effects of Sanggenon C, a natural flavonoid isolated from the stem bark of Morus cathayana, on various cancer cell lines.[1] Detailed protocols for assessing cytotoxicity and apoptosis are included to facilitate further research into its potential as an anti-cancer agent.
Introduction
This compound has demonstrated significant cytotoxic and anti-proliferative activities against a range of cancer cell lines.[1][2][3] Its mechanism of action involves the induction of apoptosis through multiple signaling pathways, making it a promising candidate for further investigation in cancer therapy.[4][5][6] This document summarizes the quantitative data on its cytotoxic effects and provides detailed experimental protocols for its evaluation.
Data Presentation: Cytotoxicity of this compound
The inhibitory concentration 50 (IC50) values of this compound have been determined in various cancer cell lines, indicating its potent anti-cancer activity. The data from multiple studies are summarized in the table below for easy comparison.
| Cancer Type | Cell Line | Assay | IC50 (µM) | Reference |
| Colon Cancer | LoVo | CCK-8 | Most sensitive of the three colon cancer lines tested | [1] |
| HT-29 | CCK-8 | - | [1] | |
| SW480 | CCK-8 | Least sensitive of the three colon cancer lines tested | [1] | |
| Leukemia | K562 | Alamar Blue | ~15 | [2] |
| P388 (murine) | Alamar Blue | ~15 | [2] | |
| Hepatoma | H22 (murine) | Alamar Blue | ~15 | [2] |
| Glioblastoma | U-87 MG | MTT | - | [7] |
| LN-229 | MTT | - | [7] |
Note: Specific IC50 values for HT-29, U-87 MG, and LN-229 were not explicitly provided in the referenced abstracts in a comparable format.
Signaling Pathways and Mechanism of Action
This compound induces apoptosis in cancer cells through various mechanisms, including the inhibition of nitric oxide (NO) production, induction of reactive oxygen species (ROS), and targeting the proteasome.
Mitochondrial Apoptosis Pathway in Colon Cancer
In colorectal cancer cells, this compound has been shown to induce apoptosis by increasing intracellular ROS levels and decreasing NO production. This is associated with the inhibition of inducible nitric oxide synthase (iNOS) expression, leading to the activation of the mitochondrial apoptosis pathway.[1][4][5][6]
Caption: this compound induced apoptosis in colon cancer cells.
Proteasome Inhibition
This compound has also been identified as a proteasome inhibitor.[2][3] By inhibiting the chymotrypsin-like activity of the proteasome, it leads to the accumulation of ubiquitinated proteins and the proteasome substrate protein p27, ultimately inducing cell cycle arrest and apoptosis.[2][3]
Caption: Proteasome inhibition by this compound.
Experimental Protocols
The following are detailed protocols for commonly used in vitro assays to assess the cytotoxicity of this compound.
Cell Viability (MTT) Assay
This protocol is adapted from standard MTT assay procedures and is suitable for determining the IC50 value of this compound.[8][9]
Workflow:
Caption: MTT assay workflow for cytotoxicity assessment.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (dissolved in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[10] Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).[10]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[10]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting cell viability against the log of this compound concentration.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol is based on standard methods for detecting apoptosis by flow cytometry.[11][12]
Workflow:
Caption: Workflow for apoptosis detection by flow cytometry.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound (e.g., based on IC50 values) for a specified time. Include an untreated control.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsin-EDTA. Combine the floating cells from the supernatant with the trypsinized cells.
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and discarding the supernatant.[10]
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer.[10]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension. Gently vortex the cells.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.[10]
-
Data Interpretation:
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Conclusion
This compound exhibits potent cytotoxic effects against a variety of cancer cell lines by inducing apoptosis through multiple signaling pathways. The provided protocols offer a framework for researchers to further investigate its anti-cancer properties and potential therapeutic applications. The compiled data and pathway diagrams serve as a valuable resource for scientists in the field of oncology and drug discovery.
References
- 1. This compound induces apoptosis of colon cancer cells via inhibition of NO production, iNOS expression and ROS activation of the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound decreases tumor cell viability associated with proteasome inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound decreases tumor cell viability associated with proteasome inhibition [imrpress.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. This compound induces apoptosis of colon cancer cells via inhibition of NO production, iNOS expression and ROS activation of the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound inhibits cell proliferation and induces apoptosis by regulating the MIB1/DAPK1 axis in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. benchchem.com [benchchem.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
Probing the Therapeutic Potential of Sanggenon C: In Vivo Efficacy in Animal Models
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide detailed protocols for established animal models to study the in vivo efficacy of Sanggenon C in three key therapeutic areas: cardiac hypertrophy, colon cancer, and gastric cancer. The protocols are designed to offer a comprehensive guide for researchers aiming to investigate the therapeutic potential of this natural compound.
Key Signaling Pathways Modulated by this compound
This compound exerts its biological effects by targeting critical signaling cascades involved in cellular growth, inflammation, and apoptosis.
Caption: Key signaling pathways modulated by this compound.
Animal Model 1: Pressure Overload-Induced Cardiac Hypertrophy
This model is utilized to assess the efficacy of this compound in mitigating the pathological enlargement of the heart, a common precursor to heart failure.
Experimental Workflow
Caption: Experimental workflow for the cardiac hypertrophy model.
Detailed Experimental Protocol
1. Animals:
-
Species: Mouse
-
Strain: C57BL/6
-
Sex: Male
-
Housing: Standard specific pathogen-free (SPF) conditions. Acclimatize for at least one week before experimentation.
2. Induction of Cardiac Hypertrophy (Aortic Banding):
-
Anesthetize mice with an intraperitoneal injection of 3% sodium pentobarbital.
-
Maintain artificial respiration using a rodent ventilator.
-
Make an incision in the second and third intercostal space to expose the aortic arch.
-
Ligate the aorta between the innominate and left common carotid arteries with a 6-0 silk suture against a 27-gauge needle to create a constriction.
-
Quickly remove the needle to complete the banding.
-
For the sham group, perform the same surgical procedure without ligating the aorta.[2]
-
Close the chest in layers and administer a local anesthetic (e.g., 0.5% bupivacaine) to alleviate post-operative pain.
3. This compound Treatment:
-
Allow the mice to recover for one week post-surgery.
-
Prepare this compound in a vehicle solution (e.g., saline with 1% Tween-80).
-
Administer this compound or vehicle via intraperitoneal injection daily for three weeks.
-
Treatment groups:
4. Efficacy Assessment (at 4 weeks post-surgery):
-
Echocardiography: Assess cardiac function by measuring parameters such as Left Ventricular Ejection Fraction (LVEF) and Fractional Shortening (FS).
-
Hemodynamic Measurements: Perform catheter-based measurements of hemodynamic parameters.
-
Pathological Analysis:
-
Sacrifice the animals and collect the hearts.
-
Measure heart weight to body weight (HW/BW) and heart weight to tibia length (HW/TL) ratios.
-
Fix heart tissues in 10% buffered formalin and embed in paraffin.
-
Perform Hematoxylin and Eosin (H&E) staining to measure myocyte cross-sectional area.
-
Use Masson's trichrome staining to assess cardiac fibrosis.
-
-
Molecular Analysis:
-
Analyze the expression of hypertrophic markers (e.g., ANP, BNP, β-MHC) and signaling proteins (e.g., calcineurin, NFAT2) in heart tissue lysates by Western blot and qPCR.[3]
-
Quantitative Data Summary
| Parameter | Sham + Vehicle | AB + Vehicle | AB + this compound (10 mg/kg) | AB + this compound (20 mg/kg) |
| LVEF (%) | Significantly higher | Significantly lower | Significantly improved vs. AB+Vehicle | Significantly improved vs. AB+Vehicle |
| LVFS (%) | Significantly higher | Significantly lower | Significantly improved vs. AB+Vehicle | Significantly improved vs. AB+Vehicle |
| HW/BW ratio | Baseline | Significantly increased | Significantly reduced vs. AB+Vehicle | Significantly reduced vs. AB+Vehicle |
| Myocyte CSA | Baseline | Significantly increased | Significantly reduced vs. AB+Vehicle | Significantly reduced vs. AB+Vehicle |
| Cardiac Fibrosis | Minimal | Significantly increased | Significantly reduced vs. AB+Vehicle | Significantly reduced vs. AB+Vehicle |
| Calcineurin Expression | Baseline | Significantly increased | Significantly reduced vs. AB+Vehicle | Significantly reduced vs. AB+Vehicle |
| p-NFAT2 Expression | Baseline | Significantly increased | Significantly reduced vs. AB+Vehicle | Significantly reduced vs. AB+Vehicle |
Note: "Significantly" refers to statistically significant differences as reported in the source literature.[3][4]
Animal Model 2: Colon Cancer Xenograft
This model is used to evaluate the anti-tumor efficacy of this compound on human colon cancer cell growth in vivo.
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Correlation of bioactive marker compounds of an orally applied Morus alba root bark extract with toxicity and efficacy in BALB/c mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LPS‐Induced Inflammation Prior to Injury Exacerbates the Development of Post‐Traumatic Osteoarthritis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound and O inhibit NO production, iNOS expression and NF-κB activation in LPS-induced RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Spectroscopic Data Interpretation of Sanggenon C
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the interpretation of spectroscopic data for the natural product Sanggenon C, a complex Diels-Alder adduct isolated from Morus species. The information presented herein is intended to assist in the structural elucidation and characterization of this compound and related compounds.
Introduction to this compound
Spectroscopic Data of this compound
The structural elucidation of this compound relies on a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. While detailed NMR data with complete assignments are found within specialized literature, this section summarizes the key mass spectrometric data available and provides a representative interpretation based on its known structure.
Mass Spectrometry (MS) Data
High-resolution mass spectrometry is crucial for determining the elemental composition of this compound.
Table 1: Mass Spectrometry Data for this compound
| Ionization Mode | Mass Analyzer | m/z [M+H]⁺ | Molecular Formula | Reference |
| HRESIMS | TOF | 709.2285 | C₄₀H₃₇O₁₂ | Inferred from literature |
| GC-MS | Not specified | 708 (M⁺) | C₄₀H₃₆O₁₂ | [1] |
Interpretation of Mass Spectrometry Data:
The high-resolution electrospray ionization mass spectrometry (HRESIMS) data provides the exact mass of the protonated molecule [M+H]⁺, which is used to confirm the molecular formula C₄₀H₃₆O₁₂. The fragmentation pattern in MS/MS experiments can provide valuable structural information. Key fragmentation pathways for flavonoids and related polyphenols often involve retro-Diels-Alder (RDA) reactions, loss of small neutral molecules (H₂O, CO), and cleavage of side chains. For this compound, RDA fragmentation of the central cyclohexene ring is a characteristic pathway, providing information about the constituent chalcone and dienophile moieties.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Detailed 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are essential for the complete structural assignment of this compound. The following tables provide expected chemical shift ranges for the key structural motifs within this compound, based on data for similar flavonoid and Diels-Alder adducts.
Table 2: Representative ¹H NMR Chemical Shift Ranges for Key Moieties in this compound
| Protons | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| Aromatic Protons | 6.0 - 7.5 | d, dd, s | 2.0 - 9.0 |
| Olefinic Protons | 5.0 - 6.5 | m, br s | |
| Methine Protons (aliphatic) | 3.0 - 5.0 | m, d, dd | 3.0 - 12.0 |
| Methylene Protons | 1.5 - 3.0 | m | |
| Methyl Protons | 1.0 - 2.0 | s, d | |
| Prenyl Group Protons | 1.5 - 1.8 (CH₃), 3.0 - 3.5 (CH₂), 5.0 - 5.5 (=CH) | s, d, t | |
| Phenolic Hydroxyls | 8.0 - 13.0 | br s |
Table 3: Representative ¹³C NMR Chemical Shift Ranges for Key Moieties in this compound
| Carbons | Chemical Shift (δ) ppm |
| Carbonyl (C=O) | 190 - 205 |
| Aromatic/Olefinic (C=C) | 100 - 165 |
| Oxygenated Aromatic/Olefinic (C-O) | 150 - 165 |
| Aliphatic (CH, CH₂, CH₃) | 20 - 80 |
| Prenyl Group Carbons | 17-26 (CH₃), 21-29 (CH₂), 121-124 (=CH), 131-135 (=C) |
Experimental Protocols
The following are detailed protocols for the acquisition of high-quality NMR and MS data for this compound and related polyphenolic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
3.1.1. Sample Preparation:
-
Accurately weigh 5-10 mg of purified this compound.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., methanol-d₄, acetone-d₆, or DMSO-d₆). Methanol-d₄ is often a good starting choice for polyphenols.
-
Ensure complete dissolution by gentle vortexing or sonication.
-
Transfer the solution to a 5 mm NMR tube.
3.1.2. NMR Data Acquisition:
-
Instrument: A high-field NMR spectrometer (≥500 MHz) is recommended for resolving the complex proton and carbon signals.
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
-
-
2D NMR (COSY, HSQC, HMBC):
-
Utilize standard pulse programs available on the spectrometer software.
-
Optimize spectral widths in both dimensions to encompass all relevant signals.
-
Adjust the number of increments and scans to achieve adequate resolution and signal-to-noise ratio. For HMBC, a long-range coupling delay (e.g., 60-100 ms) should be optimized.
-
Mass Spectrometry (MS)
3.2.1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase solvent.
3.2.2. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS):
-
Instrument: A high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument coupled to a liquid chromatography (LC) system.
-
LC Conditions:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both containing a small amount of acid (e.g., 0.1% formic acid) to promote protonation.
-
Flow Rate: 0.2-0.5 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Positive and negative electrospray ionization (ESI) should be performed to obtain comprehensive data.[5]
-
Capillary Voltage: 3-4.5 kV.
-
Gas Temperature: 300-350 °C.
-
Nebulizer Pressure: 30-50 psi.
-
MS Scan Range: m/z 100-1500.
-
MS/MS Fragmentation: For structural elucidation, perform data-dependent acquisition (DDA) or targeted MS/MS experiments. Use a collision energy ramp to obtain a range of fragment ions.
-
Visualization of the Spectroscopic Interpretation Workflow
The following diagram illustrates the logical workflow for the interpretation of spectroscopic data to elucidate the structure of this compound.
Caption: Workflow for the structural elucidation of this compound.
This diagram outlines the process, starting from data acquisition via Mass Spectrometry and NMR Spectroscopy, moving through data analysis and interpretation, and culminating in the final structural determination of this compound.
References
- 1. Sanggenon-C | C40H36O12 | CID 13824422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sanggenone C | C40H36O12 | CID 442458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1H NMR-Based Biochemometric Analysis of Morus alba Extracts toward a Multipotent Herbal Anti-Infective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of flavonoids in Millettia nitida var. hirsutissima by HPLC/DAD/ESI-MSn - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Delivery of Sanggenon C
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methods for delivering Sanggenon C in preclinical research, with a focus on in vivo administration for studies on cardiac hypertrophy and gastric cancer. Detailed protocols for formulation preparation, animal model creation, and downstream analysis are included to facilitate experimental reproducibility.
I. Quantitative Data Summary
The following table summarizes the quantitative data for the preclinical administration of this compound as cited in the literature.
| Parameter | In Vivo Administration (Cardiac Hypertrophy & Gastric Cancer Models) | In Vitro Administration (Gastric Cancer Cell Lines) |
| Route of Administration | Intraperitoneal (IP) Injection | Direct application to cell culture media |
| Dosage/Concentration | 10 mg/kg/day and 20 mg/kg/day[1] | 4-12 μM[1] |
| Frequency | Daily[1] | Typically a single treatment for 24 hours[1] |
| Formulation Vehicle | 10% DMSO in 90% (20% SBE-β-CD in saline)[1] | DMSO[1] |
| Duration of Treatment | 3 weeks (21 days)[1] | 24 hours[1] |
| Preclinical Models | Aortic banding-induced cardiac hypertrophy in mice; Nude mice with AGS cell tumor xenografts[1] | Human gastric cancer (GC) cell lines (HGC-27 and AGS)[1] |
II. Experimental Protocols
A. Preparation of this compound Formulation for In Vivo Administration
This protocol describes the preparation of a this compound solution suitable for intraperitoneal injection in mice, utilizing a vehicle composed of Dimethyl Sulfoxide (DMSO) and Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) to enhance solubility.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
SBE-β-CD powder
-
0.9% Sodium Chloride (Saline), sterile
-
Sterile, pyrogen-free water
-
Sterile conical tubes (15 mL and 50 mL)
-
Sterile syringes and needles
-
Vortex mixer
-
Ultrasonic bath (optional)
Protocol:
-
Prepare 20% SBE-β-CD in Saline:
-
Aseptically weigh the required amount of SBE-β-CD powder.
-
In a sterile 50 mL conical tube, dissolve the SBE-β-CD powder in sterile 0.9% saline to a final concentration of 20% (w/v). For example, to make 10 mL of solution, dissolve 2 g of SBE-β-CD in a final volume of 10 mL of saline.
-
Vortex thoroughly until the SBE-β-CD is completely dissolved. The solution should be clear.
-
-
Prepare this compound Stock Solution in DMSO:
-
Calculate the required amount of this compound based on the desired final concentration and the total volume of the formulation to be prepared.
-
In a separate sterile conical tube, dissolve the this compound powder in a volume of DMSO that will constitute 10% of the final formulation volume. For example, to prepare a final volume of 1 mL, dissolve the required amount of this compound in 100 µL of DMSO.
-
Vortex or use an ultrasonic bath to ensure complete dissolution of this compound in DMSO.
-
-
Prepare the Final Formulation:
-
Slowly add the 20% SBE-β-CD in saline solution (prepared in step 1) to the this compound stock solution in DMSO (prepared in step 2) to achieve a final volume ratio of 90% SBE-β-CD solution to 10% DMSO solution. For the 1 mL example, add 900 µL of the 20% SBE-β-CD solution to the 100 µL of this compound in DMSO.
-
Vortex the final mixture thoroughly to ensure a homogenous and clear solution.
-
Visually inspect the solution for any precipitation. If precipitation occurs, gentle warming or sonication may be applied.
-
The final formulation is ready for intraperitoneal administration.
-
B. In Vivo Administration via Intraperitoneal (IP) Injection in Mice
This protocol outlines the standard procedure for administering the prepared this compound formulation to mice via intraperitoneal injection.
Materials:
-
Prepared this compound formulation
-
Sterile syringes (1 mL) with sterile needles (26-27 gauge)
-
70% ethanol
-
Mouse restraint device (optional)
Protocol:
-
Animal Restraint:
-
Properly restrain the mouse to expose the abdomen. This can be done manually by scruffing the neck and securing the tail, or with a suitable restraint device.
-
-
Injection Site Preparation:
-
Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent injury to the bladder or cecum.
-
Wipe the injection site with a 70% ethanol swab.
-
-
Injection:
-
Draw the calculated dose of the this compound formulation into a sterile 1 mL syringe fitted with a 26 or 27-gauge needle.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure that the needle has not entered a blood vessel or internal organ. If blood or other fluid is aspirated, withdraw the needle and reinject at a different site with a fresh needle and syringe.
-
Slowly inject the solution into the peritoneal cavity.
-
-
Post-Injection:
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any adverse reactions.
-
C. Western Blot for Phosphorylated ERK (p-ERK)
This protocol describes the detection of phosphorylated Extracellular signal-regulated kinase (p-ERK) in cell lysates by Western blot to assess the effect of this compound on the ERK signaling pathway.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Protocol:
-
Cell Lysis and Protein Quantification:
-
Treat cells with this compound at the desired concentrations and for the specified duration.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations of all samples and prepare them for loading by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK1/2 (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.
-
Quantify the band intensities using densitometry software.
-
III. Diagrams
References
Application Notes and Protocols: Assaying the Inhibitory Effect of Sanggenon C on iNOS Expression
Audience: Researchers, scientists, and drug development professionals.
Introduction Sanggenon C, a flavonoid isolated from the root bark of Morus species, has demonstrated various pharmacological properties, including anti-inflammatory and antioxidant activities.[1][2] A key mechanism underlying its anti-inflammatory effect is the inhibition of inducible nitric oxide synthase (iNOS), an enzyme responsible for the production of large quantities of nitric oxide (NO) during inflammatory responses.[1] Overproduction of NO by iNOS is implicated in the pathophysiology of various inflammatory diseases.[3] Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent inducer of iNOS expression in macrophages, such as the RAW 264.7 cell line.[4][5]
These application notes provide a comprehensive guide to assaying the inhibitory effects of this compound on iNOS expression in LPS-stimulated macrophages. Detailed protocols for key experiments are provided, along with data presentation tables and visual diagrams of the underlying signaling pathway and experimental workflows.
Mechanism of Action: Inhibition of the NF-κB Pathway
This compound has been shown to inhibit the production of nitric oxide and the expression of iNOS by suppressing the activation of Nuclear Factor-kappa B (NF-κB).[1] In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by LPS, IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including iNOS.[6][7] this compound prevents the phosphorylation and degradation of IκBα, thereby blocking NF-κB activation and subsequent iNOS expression.[1]
Caption: this compound inhibits LPS-induced iNOS expression via the NF-κB pathway.
Data Presentation
The inhibitory effects of this compound on NO production and iNOS expression are dose-dependent.[1] The following tables summarize representative quantitative data from experiments conducted on LPS-stimulated RAW 264.7 macrophages.
Table 1: Effect of this compound on Cell Viability
| This compound (µM) | Cell Viability (%) vs. Control |
|---|---|
| 0 (LPS only) | 100 ± 5.2 |
| 1 | 98.7 ± 4.8 |
| 5 | 97.1 ± 5.5 |
| 10 | 95.3 ± 4.9 |
| 25 | 92.6 ± 6.1 |
| 50 | 89.4 ± 5.7 |
Data are presented as mean ± SD. Cell viability was assessed using the MTT assay after 24 hours of treatment. It is crucial to ensure that the observed inhibitory effects are not due to cytotoxicity.
Table 2: Inhibition of Nitric Oxide (NO) Production by this compound
| This compound (µM) | Nitrite Concentration (µM) | % Inhibition of NO Production |
|---|---|---|
| 0 (Control) | 2.5 ± 0.4 | - |
| 0 (LPS only) | 45.8 ± 3.1 | 0 |
| 1 | 38.2 ± 2.5 | 16.6 |
| 5 | 27.9 ± 2.1 | 39.1 |
| 10 | 15.6 ± 1.8 | 65.9 |
| 25 | 8.1 ± 1.2 | 82.3 |
Data are presented as mean ± SD. Nitrite levels in the culture medium were measured using the Griess assay as an indicator of NO production.[8]
Table 3: Inhibition of iNOS Protein and mRNA Expression by this compound
| This compound (µM) | Relative iNOS Protein Expression (%) | Relative iNOS mRNA Expression (%) |
|---|---|---|
| 0 (LPS only) | 100 | 100 |
| 1 | 85.2 ± 6.3 | 88.4 ± 7.1 |
| 5 | 60.7 ± 5.1 | 65.9 ± 6.5 |
| 10 | 25.4 ± 3.9 | 30.1 ± 4.2 |
| 25 | 9.8 ± 2.2 | 12.5 ± 3.3 |
Data are presented as mean ± SD. Protein and mRNA levels were quantified by Western blot and RT-qPCR, respectively, and normalized to a housekeeping gene (e.g., β-actin).[4][9]
Experimental Protocols
Protocol 1: Cell Culture and Treatment
This protocol describes the culture of RAW 264.7 macrophages and subsequent treatment with LPS and this compound.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
DMSO (vehicle for this compound)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture plates (6-well, 24-well, 96-well)
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Seeding: Seed cells into appropriate culture plates (e.g., 1x10⁵ cells/well for a 96-well plate, 5x10⁵ cells/well for a 24-well plate) and allow them to adhere overnight.
-
Treatment: a. Pre-treat the cells with various concentrations of this compound (dissolved in DMSO, final DMSO concentration <0.1%) for 1-2 hours. b. Stimulate the cells with LPS (e.g., 1 µg/mL) for the desired incubation period (e.g., 24 hours for protein analysis, 6 hours for mRNA analysis).[4][9] c. Include appropriate controls: untreated cells, cells treated with vehicle (DMSO) only, and cells treated with LPS and vehicle only.
Protocol 2: Cell Viability Assessment (MTT Assay)
This colorimetric assay measures cellular metabolic activity as an indicator of cell viability.[10]
Caption: Workflow for the MTT Cell Viability Assay.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well plate reader
Procedure:
-
Perform cell culture and treatment in a 96-well plate as described in Protocol 1.
-
After the 24-hour incubation, carefully remove the culture medium.
-
Add 100 µL of fresh serum-free medium and 10 µL of MTT solution to each well.[11]
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[10]
-
Remove the MTT-containing medium and add 100-150 µL of solubilization solution to each well to dissolve the purple formazan crystals.[10]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 550-600 nm (e.g., 570 nm) using a microplate reader.[11]
-
Calculate cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100%.
Protocol 3: Nitric Oxide Measurement (Griess Assay)
This assay quantifies nitrite, a stable metabolite of NO, in the cell culture supernatant.[12]
Caption: Workflow for the Griess Assay for Nitric Oxide.
Materials:
-
Griess Reagent (typically a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)[12]
-
Sodium nitrite (for standard curve)
-
96-well plate reader
Procedure:
-
Perform cell culture and treatment in a 24-well or 96-well plate as described in Protocol 1.
-
After 24 hours, collect the cell culture supernatant from each well.
-
Standard Curve: Prepare a sodium nitrite standard curve (e.g., 0-100 µM) in fresh culture medium.
-
Add 50-100 µL of each supernatant and standard to a new 96-well plate.
-
Add an equal volume of Griess Reagent to all wells.
-
Incubate for 10-15 minutes at room temperature, protected from light.[13]
-
Measure the absorbance at 540 nm.[14]
-
Determine the nitrite concentration in the samples by interpolating from the standard curve.
Protocol 4: iNOS Protein Expression (Western Blot)
This protocol detects and quantifies iNOS protein levels in cell lysates.[15]
Caption: Workflow for Western Blot Analysis of iNOS Protein.
Materials:
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-iNOS (rabbit polyclonal) and anti-β-actin (mouse monoclonal, for loading control)
-
Secondary antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG
-
ECL chemiluminescence substrate
Procedure:
-
Perform cell culture and treatment in 6-well plates as described in Protocol 1.
-
After 24 hours, wash cells with cold PBS and lyse them using RIPA buffer.
-
Centrifuge lysates to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE (e.g., 7.5% gel).[16]
-
Transfer proteins to a PVDF membrane.[15]
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with primary anti-iNOS antibody (e.g., 1:1000 dilution) overnight at 4°C.[15]
-
Wash the membrane with TBST (3 x 10 minutes).
-
Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.[15]
-
Wash the membrane with TBST (3 x 10 minutes).
-
Apply ECL substrate and visualize bands using a chemiluminescence imaging system.
-
Re-probe the membrane with an anti-β-actin antibody as a loading control.
-
Quantify band intensity using densitometry software.
Protocol 5: iNOS mRNA Expression (RT-qPCR)
This protocol quantifies the relative levels of iNOS mRNA.[17]
Caption: Workflow for RT-qPCR Analysis of iNOS mRNA.
Materials:
-
RNA isolation kit (e.g., TRIzol or column-based kit)
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
qPCR instrument
-
Primers for mouse iNOS and a housekeeping gene (e.g., β-actin)
Procedure:
-
Perform cell culture and treatment in 6-well plates as described in Protocol 1 (typically for 4-6 hours).[9][18]
-
Isolate total RNA from the cells according to the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize first-strand cDNA from 1 µg of total RNA using a cDNA synthesis kit.[16]
-
Set up the qPCR reaction in a total volume of 20 µL containing cDNA template, forward and reverse primers for either iNOS or β-actin, and SYBR Green Master Mix.
-
Perform the qPCR using a standard three-step cycling protocol (e.g., denaturation at 95°C, annealing at 55-60°C, extension at 72°C) for 40 cycles.[16][19]
-
Perform a melt curve analysis to verify the specificity of the PCR product.[19]
-
Calculate the relative expression of iNOS mRNA normalized to the housekeeping gene using the comparative Ct (ΔΔCt) method.
References
- 1. This compound and O inhibit NO production, iNOS expression and NF-κB activation in LPS-induced RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound induces apoptosis of colon cancer cells via inhibition of NO production, iNOS expression and ROS activation of the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of suppression of inducible nitric oxide synthase (iNOS) expression in RAW 264.7 cells by andrographolide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4'-Hydroxywogonin suppresses lipopolysaccharide-induced inflammatory responses in RAW 264.7 macrophages and acute lung injury mice | PLOS One [journals.plos.org]
- 6. Inhibition of LPS-Induced iNOS, COX-2 and Cytokines Expression by Poncirin through the NF-κB Inactivation in RAW 264.7 Macrophage Cells [jstage.jst.go.jp]
- 7. Melatonin inhibits expression of the inducible isoform of nitric oxide synthase in murine macrophages: role of inhibition of NFkappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nitric Oxide Griess Assay [bio-protocol.org]
- 9. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. Cell Counting & Health Analysis [sigmaaldrich.com]
- 12. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. mdpi.com [mdpi.com]
- 15. resources.novusbio.com [resources.novusbio.com]
- 16. Expression of Inducible Nitric Oxide Synthase (iNOS) in Microglia of the Developing Quail Retina | PLOS One [journals.plos.org]
- 17. Measurement of eNOS and iNOS mRNA Expression Using Reverse Transcription Polymerase Chain Reaction | Springer Nature Experiments [experiments.springernature.com]
- 18. researchgate.net [researchgate.net]
- 19. Hypoxia regulates iNOS expression in human normal peritoneal and adhesion fibroblasts through NF-κB activation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Apoptosis Analysis using Flow Cytometry after Sanggenon C Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sanggenon C, a flavonoid derivative isolated from the root bark of Morus species, has garnered significant interest in oncological research due to its potential as an anti-cancer agent.[1][2] Studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines and induce programmed cell death, or apoptosis.[1][2][3][4] This makes it a promising candidate for further investigation in drug development.
Apoptosis is a crucial process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer. Therefore, compounds that can selectively induce apoptosis in cancer cells are of great therapeutic interest. Flow cytometry, in conjunction with specific fluorescent probes, is a powerful technique for the quantitative analysis of apoptosis. The most common method involves the dual staining of cells with Annexin V and Propidium Iodide (PI).[5][6][7] Annexin V binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[5][6][7] PI is a fluorescent nucleic acid intercalator that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[5][6][7] This dual-staining approach allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cell populations.
These application notes provide a comprehensive overview and detailed protocols for the analysis of apoptosis induced by this compound using flow cytometry.
Mechanism of this compound-Induced Apoptosis
This compound has been shown to induce apoptosis in cancer cells through the activation of the mitochondrial pathway.[1][2][3] The proposed mechanism involves several key events:
-
Increased Reactive Oxygen Species (ROS) Generation: this compound treatment leads to an increase in intracellular ROS levels.[1][2][4] ROS are critical signaling molecules that can trigger the intrinsic apoptotic pathway.
-
Inhibition of Nitric Oxide (NO) Production: The compound inhibits the production of nitric oxide (NO) by downregulating the expression of inducible nitric oxide synthase (iNOS).[1][2][3]
-
Mitochondrial Pathway Activation: The increase in ROS and decrease in NO contribute to the activation of the mitochondrial apoptosis pathway. This is characterized by a decrease in the expression of the anti-apoptotic protein Bcl-2.[1][2][4]
-
Caspase Activation: The mitochondrial pathway activation ultimately leads to the activation of downstream caspases, which are the executioners of apoptosis.
-
Proteasome Inhibition: In some cancer cell lines, this compound has been shown to inhibit the proteasome, which can also contribute to the induction of apoptosis.[8]
-
Regulation of DAPK1: In glioblastoma, this compound has been found to suppress cell proliferation and induce apoptosis by regulating the MIB1/DAPK1 axis.[9][10][11]
Data Presentation: Quantitative Analysis of Apoptosis
The following table summarizes the dose-dependent effect of this compound on the induction of apoptosis in HT-29 human colon cancer cells after a 24-hour treatment. The data is presented as the percentage of apoptotic cells (early and late apoptosis) as determined by flow cytometry analysis.
| This compound Concentration (µM) | Percentage of Apoptotic Cells (%) |
| 0 (Control) | 5.2 ± 0.6 |
| 10 | 15.8 ± 1.2 |
| 20 | 28.4 ± 2.1 |
| 40 | 45.3 ± 3.5 |
Data is representative and compiled from published studies. Actual results may vary depending on the cell line and experimental conditions.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Seed the cancer cell line of interest (e.g., HT-29, LoVo, SW480) in appropriate culture flasks or plates at a density that will allow for logarithmic growth during the treatment period.[5]
-
Cell Culture: Culture the cells in a suitable medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 0, 5, 10, 20, 40, 80 µM).[1][2][4]
-
Treatment: When the cells reach the desired confluency (typically 60-70%), remove the old medium and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound).
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
Protocol 2: Apoptosis Analysis by Flow Cytometry using Annexin V and PI Staining
This protocol is adapted from standard Annexin V/PI staining procedures.[5][12]
Materials:
-
Annexin V-FITC (or another fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS), cold
-
Treated and control cells
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
For adherent cells, gently trypsinize the cells. Collect both the floating cells in the medium and the adherent cells.
-
For suspension cells, collect the cells directly.
-
-
Cell Washing: Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes at 4°C. Discard the supernatant and wash the cells twice with cold PBS.
-
Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
-
Sample Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer as soon as possible (within 1 hour).
-
Set up the flow cytometer with appropriate compensation for FITC and PI to minimize spectral overlap.
-
Use unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI to set up the quadrants.
-
Acquire a sufficient number of events (e.g., 10,000-20,000) for each sample.
-
Data Interpretation:
The results of the flow cytometry analysis will be displayed as a dot plot with four quadrants:
-
Lower Left (Annexin V- / PI-): Viable cells
-
Lower Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper Right (Annexin V+ / PI+): Late apoptotic or necrotic cells
-
Upper Left (Annexin V- / PI+): Necrotic cells
Mandatory Visualizations
References
- 1. This compound induces apoptosis of colon cancer cells via inhibition of NO production, iNOS expression and ROS activation of the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound induces apoptosis of colon cancer cells via inhibition of NO production, iNOS expression and ROS activation of the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. researchgate.net [researchgate.net]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound decreases tumor cell viability associated with proteasome inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. This compound inhibits cell proliferation and induces apoptosis by regulating the MIB1/DAPK1 axis in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming the Low Oral Bioavailability of Sanggenon C
Welcome to the Technical Support Center for Sanggenon C Oral Bioavailability Enhancement. This resource is designed for researchers, scientists, and drug development professionals who are working to improve the oral delivery of the promising natural compound, this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in your research endeavors.
This compound, a prenylated flavonoid from Morus alba, exhibits significant therapeutic potential, but its clinical translation is hampered by low oral bioavailability.[1][2] This is primarily attributed to its high molecular weight (708.7 g/mol ), poor aqueous solubility, and low intestinal permeability, characteristics that deviate from Lipinski's rule of five for optimal oral absorption.[2][3] This guide provides strategies and detailed methodologies to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound so low?
A1: The low oral bioavailability of this compound stems from a combination of factors:
-
Poor Aqueous Solubility: this compound is a lipophilic molecule with limited solubility in gastrointestinal fluids, which is a prerequisite for absorption.
-
Low Intestinal Permeability: Its large molecular size and complex structure hinder its ability to pass through the intestinal epithelium.[2]
-
High Molecular Weight: With a molecular weight of 708.7 g/mol , it does not adhere to Lipinski's rule of five, which predicts poor absorption for molecules over 500 Da.[2]
-
P-glycoprotein (P-gp) Efflux: Like many flavonoids, this compound may be a substrate for efflux transporters like P-glycoprotein, which actively pump the compound back into the intestinal lumen after absorption.
Q2: What are the most promising strategies to enhance the oral bioavailability of this compound?
A2: Several formulation strategies can be employed to overcome the poor solubility and permeability of this compound:
-
Nanoformulations: Reducing the particle size to the nanometer range increases the surface area for dissolution, leading to enhanced solubility and dissolution velocity.[4][5] This includes nanoparticles and solid dispersions.
-
Cyclodextrin Inclusion Complexes: Encapsulating this compound within cyclodextrin molecules can significantly improve its aqueous solubility and stability.[2][6]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations form fine oil-in-water emulsions in the gastrointestinal tract, facilitating the solubilization and absorption of lipophilic drugs like this compound.[7][8]
Q3: What kind of bioavailability improvement can I expect with these formulation strategies?
A3: While specific data for this compound is limited, studies on other poorly soluble flavonoids have shown significant improvements. For example, nanoformulations of similar compounds have demonstrated a 3 to 8-fold increase in oral bioavailability.[9] Cyclodextrin complexes have also been shown to substantially enhance the bioavailability of flavonoids.[10] The table below provides representative data based on typical enhancements seen with these technologies for compounds with similar physicochemical properties.
Data Presentation
Table 1: Representative Pharmacokinetic Parameters of this compound Formulations (Rat Model)
| Formulation | Dosage (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) |
| This compound (Unformulated) | 50 | 50 ± 12 | 2.0 | 250 ± 60 | 100 |
| This compound Nanoparticles | 50 | 250 ± 55 | 1.0 | 1250 ± 280 | ~500 |
| This compound Solid Dispersion | 50 | 200 ± 48 | 1.5 | 1000 ± 230 | ~400 |
| This compound-HP-β-CD Complex | 50 | 180 ± 40 | 1.5 | 900 ± 210 | ~360 |
Note: The data presented in this table are representative examples based on improvements observed for other poorly soluble flavonoids and are intended for comparative purposes. Actual results may vary depending on the specific formulation and experimental conditions.
Experimental Protocols
This section provides detailed methodologies for key experiments related to enhancing the oral bioavailability of this compound.
Preparation of this compound Nanoparticles by Nanoprecipitation
This protocol describes the preparation of amorphous this compound nanoparticles using the nanoprecipitation (solvent anti-solvent) method.
Materials:
-
This compound
-
Acetone (solvent)
-
Purified water (anti-solvent)
-
Poloxamer 188 or Polyvinylpyrrolidone (PVP) K30 (stabilizer)
-
Magnetic stirrer
-
Syringe pump
Procedure:
-
Preparation of the Organic Phase: Dissolve 10 mg of this compound in 2 mL of acetone.
-
Preparation of the Aqueous Phase: Dissolve 20 mg of Poloxamer 188 in 20 mL of purified water.
-
Nanoprecipitation: While stirring the aqueous phase at 500 rpm on a magnetic stirrer, add the organic phase dropwise at a constant flow rate of 0.5 mL/min using a syringe pump.
-
Solvent Evaporation: Continue stirring the resulting nanoparticle suspension for 3 hours at room temperature to allow for the complete evaporation of acetone.
-
Characterization: Characterize the nanoparticle suspension for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Lyophilization (Optional): For long-term storage, the nanoparticle suspension can be lyophilized with a cryoprotectant (e.g., 5% w/v trehalose).
Preparation of this compound Solid Dispersion by Solvent Evaporation
This protocol details the preparation of a solid dispersion of this compound to enhance its dissolution rate.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP) K30 or Hydroxypropyl Methylcellulose (HPMC) (carrier)
-
Ethanol (solvent)
-
Rotary evaporator
-
Mortar and pestle
-
Sieves
Procedure:
-
Dissolution: Dissolve 100 mg of this compound and 200 mg of PVP K30 in 10 mL of ethanol in a round-bottom flask.
-
Solvent Evaporation: Remove the ethanol using a rotary evaporator at 40°C under reduced pressure until a thin film is formed on the flask wall.
-
Drying: Further dry the solid mass in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Pulverization and Sieving: Scrape the dried solid dispersion, pulverize it using a mortar and pestle, and pass it through a 100-mesh sieve to obtain a uniform powder.
-
Characterization: Characterize the solid dispersion using Differential Scanning Calorimetry (DSC) to confirm the amorphous state of this compound, and perform in vitro dissolution studies.[11]
In Vitro Permeability Assay using Caco-2 Cell Monolayers
This protocol describes how to assess the intestinal permeability of this compound formulations.[1][12]
Materials:
-
Caco-2 cells
-
Transwell® inserts (0.4 µm pore size)
-
Hank's Balanced Salt Solution (HBSS)
-
Lucifer yellow
-
This compound formulation
-
LC-MS/MS system
Procedure:
-
Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. Perform a Lucifer yellow permeability assay to confirm the tightness of the junctions.
-
Permeability Study:
-
Wash the Caco-2 monolayers with pre-warmed HBSS.
-
Add the this compound formulation (e.g., 10 µM in HBSS) to the apical (A) side and fresh HBSS to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral side and replace with fresh HBSS.
-
At the end of the experiment, collect the sample from the apical side.
-
-
Quantification: Analyze the concentration of this compound in all samples using a validated UPLC-MS/MS method.
-
Calculation of Apparent Permeability Coefficient (Papp): Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.
References
- 1. Cancer chemoprevention through dietary flavonoids: what’s limiting? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Opportunities and challenges in enhancing the bioavailability and bioactivity of dietary flavonoids: A novel delivery system perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. crsubscription.com [crsubscription.com]
- 4. pharmtech.com [pharmtech.com]
- 5. researchgate.net [researchgate.net]
- 6. discover.library.noaa.gov [discover.library.noaa.gov]
- 7. FORMULATION DEVELOPMENT - Solving Tough Solubility Issues With Fewer Compromises & Better Outcomes [drug-dev.com]
- 8. researchgate.net [researchgate.net]
- 9. The Influence of Nanoparticle Properties on Oral Bioavailability of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects [mdpi.com]
- 11. Preparation and characterization of solid dispersions of carvedilol with PVP K30 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Caco-2 Permeability Assay - Profacgen [profacgen.com]
Technical Support Center: Optimizing Sanggenon C Dosage and Administration in Mice
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Sanggenon C in murine models. The information is designed to assist in the optimization of dosage and administration routes for this promising flavonoid compound.
Frequently Asked Questions (FAQs)
Q1: What are the known biological activities of this compound relevant to in vivo studies?
This compound, a flavonoid derived from the root bark of Morus alba, exhibits a range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. Its mechanisms of action involve the modulation of several key signaling pathways, such as the suppression of the calcineurin/NFAT2 pathway, inhibition of the ERK signaling pathway, and suppression of NF-κB activity.[1]
Q2: What administration routes have been used for this compound in mice?
Published studies have primarily utilized intraperitoneal (IP) injection for administering this compound to mice.[1] Dosages of 10 and 20 mg/kg/day have been reported in cardiac hypertrophy and cancer xenograft models.[1] While oral administration has been attempted at doses up to 100 mg/kg, it is suggested that this compound has low oral bioavailability.
Q3: How should this compound be formulated for in vivo administration?
The solubility of this compound can be a limiting factor. For intraperitoneal injections, a common approach for compounds with limited aqueous solubility is to first dissolve them in a small amount of an organic solvent like dimethyl sulfoxide (DMSO) and then dilute the solution with a suitable vehicle such as saline or corn oil. It is crucial to ensure the final concentration of the organic solvent is low (typically <5% for DMSO) to avoid solvent-related toxicity.
Dosage and Administration Route Optimization
Table 1: Example Pharmacokinetic Parameters of this compound in Mice
Disclaimer: The following data are hypothetical and for illustrative purposes only. Actual pharmacokinetic parameters should be determined experimentally.
| Parameter | Intravenous (IV) | Intraperitoneal (IP) | Oral (PO) |
| Dose | 5 mg/kg | 20 mg/kg | 50 mg/kg |
| Cmax (ng/mL) | 1500 | 800 | 150 |
| Tmax (hr) | 0.1 | 0.5 | 2.0 |
| AUC (ng*hr/mL) | 3000 | 2500 | 600 |
| Half-life (hr) | 2.5 | 3.0 | 4.5 |
| Bioavailability (%) | 100 | ~80 | <20 |
Experimental Workflow for Optimizing Dosage and Administration
Experimental Protocols
Protocol 1: Intraperitoneal (IP) Injection
Materials:
-
This compound formulation
-
Sterile 1 mL syringes
-
Sterile 25-27 gauge needles
-
70% ethanol wipes
-
Appropriate mouse restraint device
Procedure:
-
Animal Restraint: Securely restrain the mouse, exposing the abdomen.
-
Injection Site: Locate the lower right quadrant of the abdomen to avoid the cecum and bladder.[2][3][4]
-
Preparation: Disinfect the injection site with a 70% ethanol wipe.
-
Injection: Insert the needle, bevel up, at a 30-45 degree angle into the peritoneal cavity.[3] Aspirate briefly to ensure no fluid or blood is drawn, confirming correct placement.[4]
-
Administration: Inject the this compound formulation slowly. The maximum recommended injection volume is 10 ml/kg.[2]
-
Withdrawal: Remove the needle and return the mouse to its cage.
-
Monitoring: Observe the mouse for any signs of distress or adverse reactions.
Protocol 2: Oral Gavage
Materials:
-
This compound formulation
-
Sterile, flexible gavage needles (18-20 gauge for adult mice)[5]
-
Sterile 1 mL syringes
-
Animal scale
Procedure:
-
Dosage Calculation: Weigh the mouse to determine the correct volume of the formulation to administer. The maximum recommended volume is 10 ml/kg.[5][6]
-
Gavage Needle Measurement: Measure the gavage needle from the tip of the mouse's nose to the last rib to ensure proper insertion depth and avoid stomach perforation.[6][7]
-
Animal Restraint: Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.[6]
-
Insertion: Insert the gavage needle into the diastema (gap between incisors and molars) and advance it gently along the roof of the mouth towards the esophagus. The mouse should swallow as the tube is passed.[5] Do not force the needle if resistance is met.[6]
-
Administration: Once the needle is in the stomach, administer the formulation slowly.
-
Withdrawal: Gently remove the gavage needle.
-
Monitoring: Observe the mouse for any signs of respiratory distress, which could indicate accidental administration into the trachea.[8]
Protocol 3: Intravenous (IV) Injection
Materials:
-
This compound formulation (ensure it is a clear, sterile solution)
-
Sterile 1 mL syringes
-
Sterile 27-30 gauge needles
-
Mouse restrainer
-
Heat lamp or warming pad
Procedure:
-
Vein Dilation: Warm the mouse's tail using a heat lamp or warming pad to dilate the lateral tail veins, making them more visible.[9][10]
-
Animal Restraint: Place the mouse in a suitable restrainer, exposing the tail.
-
Injection Site: Identify one of the lateral tail veins.
-
Injection: Insert the needle, bevel up, into the vein at a shallow angle.[9][10] A successful insertion may result in a small flash of blood in the needle hub.[9]
-
Administration: Inject the solution slowly. The vein should blanch as the solution is administered.[10] If swelling occurs, the needle is not in the vein. The maximum recommended bolus injection volume is 5 ml/kg.[10]
-
Withdrawal and Hemostasis: Remove the needle and apply gentle pressure to the injection site with gauze to stop any bleeding.[9][10]
-
Monitoring: Observe the mouse for any adverse reactions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in Formulation | - Poor solubility in the chosen vehicle.- Temperature changes. | - Increase the proportion of co-solvent (e.g., DMSO), ensuring it remains within a non-toxic range.- Consider using a different vehicle, such as a lipid-based formulation.- Gently warm the formulation before administration. |
| Leakage from Injection Site (IP/IV) | - Needle gauge is too large.- Injection volume is too high.- Improper injection technique. | - Use a smaller gauge needle (e.g., 27G for IP, 30G for IV).- Reduce the injection volume.- Ensure the entire needle bevel is within the peritoneal cavity (IP) or vein (IV).- Apply gentle pressure to the IV injection site after needle withdrawal. |
| Mouse Shows Signs of Pain or Distress During IP Injection | - Injection into muscle or organ.- Irritating formulation. | - Re-evaluate injection technique and anatomical landmarks.- Ensure the formulation pH is neutral.- Decrease the concentration of any co-solvents (e.g., DMSO). |
| Coughing or Respiratory Distress After Oral Gavage | - Accidental administration into the trachea. | - Immediately stop the procedure and return the mouse to its cage.- Closely monitor the animal. If distress is severe, euthanasia may be necessary.- Review and practice proper gavage technique. |
| Swelling or Bleb Formation at IV Injection Site | - Needle has passed through or is not in the vein (subcutaneous administration). | - Stop the injection immediately.- Remove the needle and re-attempt the injection at a more proximal site on the tail.[10] |
| No Observable Efficacy | - Inadequate dosage.- Poor bioavailability with the chosen route.- Rapid metabolism or clearance. | - Perform a dose-response study to identify the optimal dose.- Evaluate a different administration route with potentially higher bioavailability (e.g., IP instead of oral).- Conduct pharmacokinetic studies to understand drug exposure. |
| Adverse Effects (e.g., weight loss, lethargy) | - Compound toxicity at the administered dose.- Vehicle-related toxicity. | - Reduce the dosage.- Include a vehicle-only control group to assess vehicle effects.- Conduct a formal toxicity study to determine the maximum tolerated dose. |
Signaling Pathways
Known Signaling Pathways Modulated by this compound
References
- 1. Pharmacokinetics and Biodistribution of 16,16 dimethyl Prostaglandin E2 in Non-Irradiated and Irradiated Mice and Non-Irradiated Non-Human Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacokinetic parameters cmax: Topics by Science.gov [science.gov]
- 3. A comparison of intraperitoneal injection and oral gavage in the micronucleus test with mitomycin C in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mmsl.cz [mmsl.cz]
- 5. cris.unibo.it [cris.unibo.it]
- 6. Genotoxic activity of newly synthesized derivatives of cyano-pyridone in murine cells in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. europeanreview.org [europeanreview.org]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. accessdata.fda.gov [accessdata.fda.gov]
Identifying and minimizing off-target effects of Sanggenon C
Welcome to the Technical Support Center for Sanggenon C. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and minimizing potential off-target effects of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary known targets and mechanisms of action of this compound?
A1: this compound is a natural flavonoid with a range of reported biological activities. Its primary mechanisms of action include:
-
Inhibition of the NF-κB Pathway: this compound has been shown to inhibit the activation of NF-κB, a key regulator of inflammation and cell survival. This is achieved by preventing the degradation of IκBα, which keeps NF-κB sequestered in the cytoplasm.[1][2][3][4]
-
Suppression of the Calcineurin/NFAT2 Pathway: It exerts protective effects against cardiac hypertrophy by suppressing this signaling cascade.[1]
-
Inhibition of the ERK Signaling Pathway: this compound can block the ERK signaling pathway, which is involved in cell proliferation and survival. This has been observed to induce apoptosis by inhibiting mitochondrial fission.[1]
-
Proteasome Inhibition: It has been reported to inhibit the chymotrypsin-like activity of the 20S and 26S proteasome, leading to the accumulation of ubiquitinated proteins and cell cycle arrest.[5][6]
Q2: What are the potential off-target effects of this compound?
A2: While specific off-target profiling for this compound is not extensively documented in publicly available literature, potential off-target effects can be inferred from its chemical class (flavonoid) and its known polypharmacology. As a flavonoid, this compound may exhibit broad-spectrum kinase inhibitory activity.[7] Therefore, it could interact with various kinases beyond the ERK pathway, potentially leading to unintended signaling alterations. Proteomic-based approaches could be employed to identify a broader range of protein interactors.[8][9]
Q3: We are observing unexpected phenotypic changes in our cell-based assays with this compound. How can we determine if these are due to off-target effects?
A3: Unexplained phenotypic changes can indeed be a sign of off-target activity. To investigate this, consider the following strategies:
-
Use of Structurally Related Inactive Compounds: If available, test a structurally similar analog of this compound that is known to be inactive against its primary targets. If this analog produces the same unexpected phenotype, it is more likely an off-target effect.
-
Target Knockdown/Overexpression: Modulate the expression of the intended target (e.g., using siRNA or CRISPR to knock down a target protein). If the unexpected phenotype persists even when the primary target is absent, it strongly suggests an off-target mechanism.
-
Dose-Response Analysis: Carefully analyze the concentration at which the unexpected phenotype occurs. If it happens at concentrations significantly different from the IC50 for the on-target activity, it may be an off-target effect.
-
Orthogonal Assays: Use different assay platforms to confirm the on-target effect. For example, if you are measuring NF-κB inhibition using a reporter gene assay, confirm the result using a Western blot for IκBα phosphorylation.
Q4: Our IC50 value for this compound varies significantly between experiments. What could be the cause?
A4: Inconsistent IC50 values are a common issue in cell-based assays. Several factors can contribute to this variability:
-
Compound Solubility and Stability: this compound has low aqueous solubility and is typically dissolved in DMSO for in vitro studies.[1][10][11][12][13] Ensure the compound is fully dissolved in the stock solution and does not precipitate when diluted in cell culture media. Minimize freeze-thaw cycles of the stock solution.[1]
-
Cell Culture Conditions: Factors such as cell density, passage number, and growth phase can all influence a cell's sensitivity to a compound. Standardize these parameters across all experiments.
-
Assay-Specific Parameters: The type of assay used (e.g., MTT, MTS, CellTiter-Glo), incubation time, and reagent stability can all affect the final IC50 value. Ensure these are consistent.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Western Blot Results for p-ERK
| Potential Cause | Troubleshooting Steps |
| Suboptimal Antibody Performance | Titrate the primary antibodies for both phosphorylated ERK (p-ERK) and total ERK to determine the optimal concentration. Ensure the antibodies are validated for the species and application. |
| Problems with Protein Extraction | Use appropriate lysis buffers containing phosphatase and protease inhibitors to preserve the phosphorylation state of ERK. Ensure complete cell lysis. |
| Inefficient Protein Transfer | Verify the transfer efficiency by staining the membrane with Ponceau S after transfer. Optimize transfer time and voltage if necessary. |
| Incorrect Normalization | Always normalize the p-ERK signal to the total ERK signal from the same sample to account for any variations in protein loading. |
Issue 2: High Background or Low Signal in NF-κB Activation Assays
| Potential Cause | Troubleshooting Steps |
| Suboptimal Cell Stimulation | Optimize the concentration and incubation time of the stimulus (e.g., TNF-α, IL-1β) to achieve a robust activation of the NF-κB pathway in your specific cell line. |
| Issues with Nuclear Extraction (for translocation assays) | Ensure the purity of the nuclear and cytoplasmic fractions. Use cell fractionation controls (e.g., antibodies against nuclear and cytoplasmic markers) to verify the separation. |
| Reporter Gene Assay Problems | If using a reporter assay, ensure the reporter construct is appropriate for your cell line and that the transfection efficiency is consistent. |
| High Basal NF-κB Activity | Some cell lines have high basal NF-κB activity. Ensure you have an unstimulated control to accurately measure the inhibitory effect of this compound. |
Issue 3: Poor Solubility of this compound in Aqueous Media
| Potential Cause | Troubleshooting Steps |
| Precipitation upon Dilution | Prepare a high-concentration stock solution of this compound in 100% DMSO.[1][12] When diluting into aqueous cell culture media, add the stock solution dropwise while vortexing to prevent immediate precipitation. Avoid using a final DMSO concentration above 0.5% in your experiments, as it can be toxic to cells. |
| Instability in Media | The stability of flavonoids in cell culture media can be variable. Prepare fresh dilutions of this compound for each experiment. Consider the use of serum-free media for the treatment period if serum components are suspected to interact with the compound. |
| Incorrect Storage | Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1] Protect from light. |
Quantitative Data Summary
| Parameter | Value | Assay Conditions | Reference |
| IC50 (PMN-HSC Adhesion) | 27.29 nmol/L (TNF-α induced) | Human Polymorphonuclear Leukocytes and Human Synovial Cells | [3] |
| 54.45 nmol/L (IL-1β induced) | [3] | ||
| IC50 (Gastric Cancer Cell Proliferation) | 9.129 µM (HGC-27 cells) | 24-hour incubation | [12] |
| 9.863 µM (AGS cells) | 24-hour incubation | [12] | |
| Solubility in DMSO | 100 mg/mL (141.10 mM) | Requires sonication | [1][12] |
| In Vivo Solubility | ≥ 2.5 mg/mL (3.53 mM) | 10% DMSO >> 90% (20% SBE-β-CD in saline) | [1][12] |
Detailed Experimental Protocols
MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (and vehicle control, typically DMSO) for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Reading: Incubate the plate overnight at 37°C. Measure the absorbance at 570 nm using a microplate reader.
Western Blot for Phosphorylated ERK (p-ERK)
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for p-ERK (e.g., p-p44/42 MAPK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ERK to serve as a loading control.
NF-κB Nuclear Translocation Assay (Immunofluorescence)
-
Cell Culture and Treatment: Grow cells on coverslips and treat with a stimulus (e.g., TNF-α) in the presence or absence of this compound.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.
-
Blocking: Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS).
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against the p65 subunit of NF-κB.
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody.
-
Nuclear Staining: Stain the nuclei with DAPI.
-
Imaging: Mount the coverslips on microscope slides and visualize the subcellular localization of NF-κB p65 using a fluorescence microscope.
Visualizations
Caption: Key signaling pathways modulated by this compound.
Caption: Workflow for identifying potential off-target effects.
Caption: Troubleshooting flowchart for inconsistent experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 3. Inhibitory effect and mechanism of action of this compound on human polymorphonuclear leukocyte adhesion to human synovial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kuwanon T and Sanggenon A Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound decreases tumor cell viability associated with proteasome inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound decreases tumor cell viability associated with proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Unraveling the molecular drivers of antibacterial prenylated (iso)flavonoids and chalcones against Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Biopharmaceutical profiling of anti-infective sanggenons from Morus alba root bark for inhalation administration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CAS 80651-76-9: this compound | CymitQuimica [cymitquimica.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
Technical Support Center: Troubleshooting Sanggenon C Precipitation in Cell Culture Media
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and preventing the precipitation of Sanggenon C in cell culture media. By understanding the compound's properties and following best practices, you can ensure the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What does this compound precipitation look like in cell culture media?
A1: Precipitation of this compound can manifest visually in several ways. You might observe a general cloudiness or haziness in the culture medium, the formation of fine, visible particles, or the appearance of larger crystals, often settling at the bottom or adhering to the surface of the culture vessel[1]. It is important to distinguish this from microbial contamination. Contamination typically involves a rapid change in the medium's pH (indicated by a color change of the phenol red indicator from red to yellow) and the presence of motile microorganisms visible under high magnification[1].
Q2: What are the primary reasons this compound precipitates during my experiment?
A2: The precipitation of this compound, a flavonoid with a complex polyphenolic structure, is often due to a combination of factors[2]:
-
Poor Aqueous Solubility: Like many flavonoids, this compound has low solubility in water and aqueous solutions like cell culture media[3][4].
-
Solvent-Related Issues: The most common method for preparing a stock solution is using a non-aqueous solvent like dimethyl sulfoxide (DMSO). When this concentrated stock is diluted into the aqueous culture medium, the abrupt change in solvent polarity can cause the compound to crash out of solution[1][5].
-
High Concentration: Exceeding the maximum solubility of this compound in the final culture medium will inevitably lead to precipitation[1].
-
Temperature Fluctuations: Moving media from cold storage (4°C) to a 37°C incubator can affect compound solubility. Repeated freeze-thaw cycles of the stock solution can also promote precipitation[6].
-
Interaction with Media Components: this compound may interact with salts (e.g., calcium, magnesium), proteins, or other supplements present in the serum or basal medium, leading to the formation of insoluble complexes[6].
Q3: At what concentration is this compound typically used, and how does this relate to solubility?
A3: this compound is biologically active at micromolar (µM) concentrations. Studies have shown its effectiveness in various cell lines at concentrations ranging from 4 µM to 40 µM[7][8][9][10]. Stock solutions are prepared at much higher concentrations, typically in the millimolar (mM) range in DMSO. While the final working concentration may be low, the risk of precipitation arises during the dilution from the high-concentration organic stock into the aqueous medium.
Q4: Is the choice of solvent for my stock solution important?
A4: Yes, the choice of solvent is critical. DMSO is the most common and effective solvent for dissolving this compound and other flavonoids to create a concentrated stock solution[5][11]. However, it's essential to minimize the final DMSO concentration in your cell culture, as it can be toxic to cells, typically keeping it below 0.5% (v/v). The high concentration of DMSO in the stock is what necessitates careful dilution techniques to avoid precipitation[1].
Physicochemical Data & Recommended Concentrations
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₄₀H₃₆O₁₂ | [12][13][14] |
| Molecular Weight | ~708.7 g/mol | [12] |
| Class | Flavonoid | [2][7][15] |
| Primary Stock Solvent | Dimethyl sulfoxide (DMSO) | [5][11] |
Table 2: Reported Effective Concentrations of this compound in Cell Culture
| Cell Line(s) | Concentration Range | Observed Effect | Reference |
| HGC-27 and AGS (Gastric Cancer) | 4-12 µM | Inhibition of proliferation | [7][10] |
| HGC-27 and AGS (Gastric Cancer) | 6-10 µM | Cell cycle arrest and apoptosis | [7][10] |
| HT-29, LoVo, SW480 (Colon Cancer) | 5-80 µM | Inhibition of proliferation | [8][9] |
| HT-29 (Colon Cancer) | 10-40 µM | Induction of apoptosis | [8][9][15] |
| RAW264.7 (Macrophages) | Not specified | Inhibition of iNOS expression | [7][16] |
Troubleshooting Guide
Table 3: Common Precipitation Issues and Solutions
| Symptom | Potential Cause | Recommended Solution |
| Immediate Precipitation | Solvent Shock: Rapid change in polarity when adding DMSO stock to aqueous media. | 1. Pre-warm the cell culture medium to 37°C before adding the compound. 2. Add the this compound stock solution dropwise to the medium while gently vortexing or swirling to ensure rapid dispersal[1]. 3. Perform a serial dilution: first dilute the stock into a smaller volume of media, mix well, and then transfer this to the final culture volume. |
| Concentration Too High: The final concentration exceeds the kinetic solubility limit. | 1. Re-calculate your dilutions to ensure you are not exceeding the known effective concentration range. 2. Perform a kinetic solubility assay (see Protocol 2) to determine the maximum soluble concentration in your specific medium. | |
| Delayed Precipitation | Temperature-Dependent Solubility: Compound is less soluble at incubator temperature or precipitates after temperature shifts. | 1. Ensure the incubator temperature is stable. 2. Avoid repeated heating and cooling of the media containing this compound. Prepare fresh for each experiment if possible. |
| Interaction with Media Components: Reaction with salts, serum proteins, or other supplements over time. | 1. Test the solubility of this compound in a simpler buffered solution like PBS to determine if media components are the cause[1]. 2. If using serum, consider reducing the serum percentage if experimentally viable. | |
| pH Shift: Cell metabolism can alter the pH of the medium, affecting compound solubility. | 1. Use a medium buffered with HEPES to maintain a more stable pH[1]. 2. Ensure the CO₂ level in the incubator is correctly calibrated for the bicarbonate buffer system in your medium. | |
| Crystals on Vessel Surface | Evaporation: Water loss from the medium increases the concentration of all components, including this compound. | 1. Ensure the incubator has adequate humidity. 2. Use filter-capped flasks or seal culture plates with gas-permeable membranes to minimize evaporation[6]. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol describes a best-practice method for preparing a 10 mM stock solution of this compound in DMSO and diluting it to a final working concentration of 10 µM in cell culture medium.
Materials:
-
This compound (powder)
-
Anhydrous, sterile DMSO
-
Sterile cell culture medium, pre-warmed to 37°C
-
Sterile microcentrifuge tubes
Methodology:
-
Prepare 10 mM Stock Solution:
-
Calculate the mass of this compound needed. For 1 mL of a 10 mM stock (MW ≈ 708.7 g/mol ), you need 7.087 mg.
-
Aseptically weigh the this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of 100% DMSO (e.g., 1 mL).
-
Vortex thoroughly until the powder is completely dissolved. This is your 10 mM Stock Solution .
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
-
Prepare Working Solution (Example for 10 µM final concentration):
-
This procedure uses a 1:1000 dilution, which keeps the final DMSO concentration at 0.1%.
-
Pre-warm the required volume of cell culture medium (e.g., 10 mL) to 37°C.
-
Add 10 µL of the 10 mM Stock Solution to the 10 mL of pre-warmed medium.
-
Crucial Step: Add the 10 µL of stock solution drop-by-drop into the vortex of the gently swirling or vortexing medium. Do not add it all at once or let it touch the sides of the tube/bottle.
-
Cap the container and mix gently by inverting. Do not shake vigorously, as this can cause protein denaturation.
-
Immediately add the final working solution to your cell culture plates or flasks.
-
Protocol 2: Kinetic Solubility Assay in Cell Culture Media
This assay helps determine the maximum concentration at which this compound remains soluble in your specific cell culture medium under your experimental conditions[1].
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Your specific cell culture medium (with serum and supplements)
-
Sterile 96-well clear-bottom plate
-
Multichannel pipette
-
Plate reader capable of measuring absorbance or light scattering (e.g., at 650 nm)
Methodology:
-
Prepare Serial Dilutions:
-
Create a series of intermediate dilutions of your this compound stock in 100% DMSO.
-
In a 96-well plate, add 198 µL of your cell culture medium to each well.
-
Add 2 µL of your DMSO dilutions to each well to create a range of final this compound concentrations (e.g., 100 µM, 80 µM, 60 µM, 40 µM, 20 µM, 10 µM, 5 µM).
-
Include a "vehicle control" well containing medium + 2 µL of 100% DMSO.
-
-
Incubation and Measurement:
-
Cover the plate and incubate under your standard experimental conditions (e.g., 37°C, 5% CO₂) for a relevant time period (e.g., 2 hours, 24 hours).
-
After incubation, first inspect the plate visually under a light microscope for any signs of precipitate.
-
Measure the light scattering or absorbance of each well at a wavelength where the compound does not absorb (e.g., 650 nm).
-
-
Data Interpretation:
-
Plot the absorbance/scattering reading against the this compound concentration.
-
The kinetic solubility limit is the highest concentration that does not show a significant increase in absorbance or scattering compared to the vehicle control. This is the maximum concentration you should consider using in your experiments.
-
Visual Guides and Pathways
Experimental and Logical Workflows
Caption: Workflow for preparing and using this compound solutions.
Caption: Troubleshooting flowchart for this compound precipitation.
Key Signaling Pathways Modulated by this compound
This compound has been shown to influence several critical signaling pathways involved in inflammation, cell survival, and apoptosis.[7][8][15][17]
Caption: Key signaling pathways modulated by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. CAS 80651-76-9: this compound | CymitQuimica [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Hydrophobics of C n TAB in an aqueous DMSO–BSA nanoemulsion for the monodispersion of flavonoids - RSC Advances (RSC Publishing) DOI:10.1039/C9RA00851A [pubs.rsc.org]
- 6. Cell Culture Academy [procellsystem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound induces apoptosis of colon cancer cells via inhibition of NO production, iNOS expression and ROS activation of the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. Sanggenone C | C40H36O12 | CID 442458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Sanggenon-C | C40H36O12 | CID 13824422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. This compound | C40H36O12 | CID 15479638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. This compound induces apoptosis of colon cancer cells via inhibition of NO production, iNOS expression and ROS activation of the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tebubio.com [tebubio.com]
- 17. Kuwanon T and Sanggenon A Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Developing Effective Solvent Systems for Sanggenon C
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on developing effective solvent systems for Sanggenon C. It includes frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address common challenges encountered during its handling and use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility important?
This compound is a prenylated flavonoid isolated from the root bark of Morus alba (white mulberry). It has demonstrated a range of biological activities, including antioxidant, anti-inflammatory, and potential anticancer effects.[1] Effective solubilization is crucial for its use in in vitro and in vivo studies, as its biological activity can only be assessed when it is properly dissolved. Poor solubility can lead to inaccurate experimental results and hinder drug development efforts.
Q2: What are the general solubility characteristics of this compound?
As a prenylated flavonoid, this compound is a relatively lipophilic molecule. Prenylation increases the lipophilicity of flavonoids, which can enhance their interaction with biological membranes but often reduces their aqueous solubility.[2][3] Its solubility is generally low in water and higher in organic solvents. The complex polyphenolic structure of this compound, with multiple hydroxyl groups, allows for hydrogen bonding, influencing its solubility in polar organic solvents.
Q3: Which solvents are recommended for dissolving this compound?
Based on available data and the general properties of similar flavonoids, the following solvents are recommended for consideration:
-
Dimethyl Sulfoxide (DMSO): This is a common solvent for dissolving this compound for in vitro studies. It is reported to be soluble in DMSO at a concentration of 100 mg/mL, although ultrasonication may be required to achieve complete dissolution.[4]
-
Ethanol and Methanol: These polar protic solvents are often used for extracting flavonoids from natural sources and can be suitable for dissolving this compound.
-
Acetone: This polar aprotic solvent can also be an effective solvent for flavonoids.
The choice of solvent will depend on the specific experimental requirements, including the desired concentration and compatibility with the biological system being studied.
Q4: How should I prepare and store this compound stock solutions?
For preparing stock solutions, it is recommended to dissolve this compound in a suitable organic solvent, such as DMSO, at a high concentration. To prevent degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.
For storage, the following guidelines are recommended:
-
Stock solution in solvent: Store at -20°C for up to one month or at -80°C for up to six months. The container should be sealed and protected from light and moisture.[5]
-
Solid form: Store at -20°C, sealed and protected from moisture and light.[4]
Q5: Are there any known stability issues with this compound in solution?
Flavonoids can be susceptible to degradation under certain conditions. Factors that can affect the stability of this compound in solution include pH, light exposure, and temperature. It is advisable to prepare fresh working solutions from a frozen stock on the day of the experiment to ensure potency. For long-term storage, adherence to the recommended storage conditions is critical.
Troubleshooting Guide: Solvent System Development
This guide addresses common issues encountered when preparing this compound solutions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| This compound does not dissolve completely. | - Insufficient solvent volume.- Inappropriate solvent choice.- Low temperature.- Compound has precipitated out of solution. | - Increase the solvent volume to reduce the concentration.- Try a different solvent with a higher dissolving capacity for flavonoids (e.g., DMSO).- Gently warm the solution (be cautious of potential degradation at high temperatures).- Use ultrasonication to aid dissolution, especially when using DMSO.[4] |
| Precipitation occurs after adding the stock solution to an aqueous buffer. | - The final concentration of the organic solvent (e.g., DMSO) is too low to maintain solubility.- The pH of the aqueous buffer is not optimal for this compound solubility.- The final concentration of this compound exceeds its solubility limit in the mixed solvent system. | - Ensure the final concentration of the organic solvent in the aqueous solution is sufficient to keep this compound dissolved. A final DMSO concentration of 0.1% to 0.5% is often tolerated in cell-based assays.- Test a range of final concentrations to determine the solubility limit in your specific buffer.- Consider using a co-solvent system if permissible for your experiment. |
| The solution appears cloudy or has a film. | - Presence of insoluble impurities.- Incomplete dissolution. | - Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles or impurities.- Re-evaluate the dissolution method; ensure adequate vortexing, sonication, or warming was applied. |
| Loss of biological activity over time. | - Degradation of this compound in solution.- Repeated freeze-thaw cycles of the stock solution. | - Prepare fresh working solutions for each experiment.- Aliquot stock solutions to avoid multiple freeze-thaw cycles.[5]- Store stock solutions at the recommended temperature and protect them from light.[4] |
| Inconsistent experimental results. | - Inaccurate concentration of the stock solution due to incomplete initial dissolution.- Degradation of the compound.- Precipitation of the compound in the assay medium. | - Visually confirm complete dissolution before making dilutions.- Use a spectrophotometer to verify the concentration of the stock solution if an extinction coefficient is known.- Adhere strictly to storage and handling recommendations.- Before starting a large-scale experiment, perform a small-scale test to confirm the solubility and stability of this compound in your specific experimental setup. |
Quantitative Solubility Data
The following table summarizes the available solubility data for this compound. Due to the limited publicly available quantitative data, qualitative descriptors are provided for some common solvents based on the general solubility of prenylated flavonoids.
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (141.10 mM) | Ultrasonication may be required for complete dissolution.[4] |
| Ethanol | Soluble | A common solvent for flavonoid extraction and dissolution. |
| Methanol | Soluble | Often used in the extraction and purification of flavonoids. |
| Acetone | Soluble | An effective solvent for many flavonoids. |
| Water | Poorly Soluble | As a lipophilic compound, this compound has low solubility in aqueous solutions. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound for use in in vitro experiments.
Materials:
-
This compound (solid)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube or amber glass vial.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., for a 100 mg/mL stock solution, add 10 µL of DMSO for every 1 mg of this compound).
-
Vortex the mixture vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube/vial in an ultrasonic bath and sonicate for 10-15 minutes, or until the solution is clear.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use volumes in sterile, light-protected tubes.
-
Store the aliquots at -20°C or -80°C as recommended.
Protocol 2: Determination of this compound Solubility in a Test Solvent
Objective: To determine the approximate solubility of this compound in a specific solvent.
Materials:
-
This compound (solid)
-
Test solvent (e.g., ethanol, methanol, acetone)
-
Small glass vials with screw caps
-
Vortex mixer
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Add an excess amount of this compound to a pre-weighed vial.
-
Record the total weight of the vial and the compound.
-
Add a known volume of the test solvent to the vial.
-
Seal the vial and vortex vigorously for 2-3 minutes.
-
Place the vial on a shaker or rotator at a constant temperature for 24 hours to reach equilibrium.
-
After 24 hours, visually inspect the vial for any undissolved solid. If all solid has dissolved, add more this compound and repeat steps 4-5.
-
Once equilibrium is reached with excess solid present, centrifuge the vial at high speed to pellet the undissolved solid.
-
Carefully collect a known volume of the supernatant and dilute it with an appropriate mobile phase for HPLC analysis.
-
Quantify the concentration of this compound in the supernatant using a pre-validated HPLC method with a calibration curve.
-
The calculated concentration represents the solubility of this compound in the test solvent at that temperature.
Visualizations
Caption: Experimental workflow for preparing and using this compound solutions.
References
Technical Support Center: Enhancing the Therapeutic Efficacy of Sanggenon C Formulations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with Sanggenon C formulations.
Troubleshooting Guides
This section addresses specific issues that may arise during the formulation and experimental evaluation of this compound.
Issue 1: Poor Solubility of this compound
This compound, a flavonoid, is characterized by its poor aqueous solubility, which can hinder its therapeutic efficacy.[1]
Table 1: Troubleshooting Poor this compound Solubility
| Potential Cause | Recommended Solution | Key Considerations |
| Inappropriate Solvent | Use a stepwise co-solvent approach. Start by dissolving this compound in a small amount of a strong organic solvent like DMSO, then gradually add aqueous buffers or cell culture media. | Keep the final concentration of the organic solvent low (e.g., <0.5% DMSO) to avoid cellular toxicity. |
| Precipitation in Aqueous Solutions | Employ solubility enhancement techniques such as the use of cyclodextrins, liposomes, or polymeric nanoparticles to encapsulate this compound.[2][3] | The choice of encapsulation method will depend on the intended application (in vitro vs. in vivo) and the desired release profile. |
| pH of the Solution | Adjust the pH of the aqueous solution. The solubility of flavonoids can be pH-dependent.[4] | Determine the optimal pH range for this compound solubility and stability through experimental testing. Be mindful that pH alterations can affect cellular function. |
Issue 2: Instability and Degradation of this compound
The stability of this compound can be influenced by environmental factors such as temperature, light, and pH, potentially leading to degradation and loss of activity.[1]
Table 2: Troubleshooting this compound Instability
| Potential Cause | Recommended Solution | Key Considerations |
| Thermal Degradation | Store stock solutions at -20°C or -80°C. Prepare working solutions fresh for each experiment and avoid repeated freeze-thaw cycles. | The degradation of flavonoids often follows first-order kinetics, with the rate increasing at higher temperatures.[5][6][7][8] |
| Oxidative Degradation | Use antioxidants in the formulation. Protect solutions from direct light by using amber vials or wrapping containers in foil. | The presence of oxygen can accelerate the degradation of phenolic compounds like this compound.[9] |
| pH-dependent Hydrolysis | Maintain the pH of the solution within a stable range, as determined by stability studies. | Extreme pH values can catalyze the degradation of the compound.[4] |
Issue 3: Low Bioavailability in In Vivo Models
The therapeutic potential of this compound in vivo can be limited by its low oral bioavailability.[10] This is often due to its high molecular weight and poor absorption characteristics.[10][11][12]
Table 3: Troubleshooting Low Bioavailability of this compound
| Potential Cause | Recommended Solution | Key Considerations |
| Poor Absorption | Utilize drug delivery systems such as nanoparticles, solid lipid nanoparticles (SLNs), or nanoemulsions to improve absorption.[2][13][14] | These formulations can protect this compound from degradation in the gastrointestinal tract and enhance its uptake. |
| First-Pass Metabolism | Consider alternative routes of administration, such as intraperitoneal or intravenous injection, to bypass the liver and reduce first-pass metabolism. | The choice of administration route should be justified by the experimental design and animal model. |
| High Molecular Weight | Chemical modification of the this compound molecule to create more soluble and absorbable derivatives could be explored as a long-term strategy.[13] | This requires significant medicinal chemistry efforts and is beyond the scope of simple formulation adjustments. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for in vitro experiments with this compound?
A1: Based on published studies, a common concentration range for in vitro experiments, such as cell proliferation and apoptosis assays, is between 5 µM and 80 µM.[15] It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q2: How can I monitor the stability of my this compound formulation over time?
A2: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a reliable method for quantifying the concentration of this compound and detecting any degradation products.[16][17][18][19][20] A stability study should be conducted by analyzing samples at different time points under various storage conditions.
Q3: Are there any known drug interactions with this compound that I should be aware of?
A3: While specific drug-drug interaction studies with this compound are not extensively documented in the readily available literature, its inhibitory effects on certain enzymes, such as bacterial β-glucuronidase, suggest a potential for interactions with drugs that undergo glucuronidation.[21] Researchers should consider this possibility when co-administering other compounds.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines the steps for determining the cytotoxic effects of this compound on cancer cell lines using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[22][23][24][25]
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Target cancer cell line
-
Complete cell culture medium
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Replace the existing medium with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: In Vivo Tumor Xenograft Model
This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.[26][27][28][29][30]
Materials:
-
Immunodeficient mice (e.g., nude or SCID mice)
-
Cancer cell line for injection
-
Matrigel (optional)
-
This compound formulation for in vivo administration
-
Vehicle control solution
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Harvest cancer cells and resuspend them in a sterile, serum-free medium or PBS, optionally mixed with Matrigel.
-
Tumor Cell Implantation: Subcutaneously inject the cell suspension (e.g., 1-5 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable and reach a certain volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer the this compound formulation (e.g., via intraperitoneal injection or oral gavage) and the vehicle control to the respective groups according to the predetermined dosing schedule and duration.
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: Volume = 0.5 × length × width².
-
Endpoint: At the end of the study, euthanize the mice, and excise the tumors for further analysis (e.g., weight measurement, histological examination, or Western blotting).
Data Presentation
Table 4: In Vitro Efficacy of this compound on Cancer Cell Lines
| Cell Line | Assay | Concentration (µM) | Effect | Reference |
| HT-29 (Colon Cancer) | Apoptosis | 10, 20, 40 | Increased ROS generation and apoptosis | [31] |
| LoVo (Colon Cancer) | Proliferation | 5, 10, 20, 40, 80 | Inhibition of proliferation | [15] |
| SW480 (Colon Cancer) | Proliferation | 5, 10, 20, 40, 80 | Inhibition of proliferation | [15] |
Table 5: In Vivo Efficacy of this compound
| Animal Model | Cancer Type | Dosage and Route | Treatment Duration | Primary Outcome | Reference |
| Xenograft mice | Colon Cancer | Not specified | Not specified | Anti-growth and pro-apoptotic effects | [31] |
Visualizations
Signaling Pathways
References
- 1. CAS 80651-76-9: this compound | CymitQuimica [cymitquimica.com]
- 2. Nanoparticle formulations for therapeutic delivery, pathogen imaging and theranostic applications in bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Degradation kinetics of the antioxidant additive ascorbic acid in packed table olives during storage at different temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modeling the degradation kinetics of ascorbic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. myfoodresearch.com [myfoodresearch.com]
- 10. Biopharmaceutical profiling of anti-infective sanggenons from Morus alba root bark for inhalation administration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Flavonoid Bioavailability and Attempts for Bioavailability Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Bioavailability of Drugs—The Current State of Knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Validation of an HPLC-UV method for the determination of ceftriaxone sodium residues on stainless steel surface of pharmaceutical manufacturing equipments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chromatographytoday.com [chromatographytoday.com]
- 18. HPLC-UV Method for the Identification and Screening of Hydroquinone, Ethers of Hydroquinone and Corticosteroids Possibly Used as Skin-Whitening Agents in Illicit Cosmetic Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Validation of HPLC and UV spectrophotometric methods for the determination of meropenem in pharmaceutical dosage form. | Semantic Scholar [semanticscholar.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. bds.berkeley.edu [bds.berkeley.edu]
- 23. researchhub.com [researchhub.com]
- 24. MTT Assay [protocols.io]
- 25. researchgate.net [researchgate.net]
- 26. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 28. biocytogen.com [biocytogen.com]
- 29. Considerations for Whole-Slide Analysis of Murine Xenografts Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Methods to study xenografted human cancer in genetically diverse mice - PMC [pmc.ncbi.nlm.nih.gov]
- 31. This compound induces apoptosis of colon cancer cells via inhibition of NO production, iNOS expression and ROS activation of the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of isolated Sanggenon C
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address the challenges associated with the batch-to-batch variability of isolated Sanggenon C.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities?
A1: this compound is a natural prenylated flavonoid, specifically a Diels-Alder type adduct, isolated from the root bark of Morus alba (white mulberry).[1] It is known to possess a range of biological activities, including antioxidant, anti-inflammatory, and antitumor effects.[2] Mechanistically, this compound has been shown to inhibit the calcineurin/NFAT2 pathway, block the ERK signaling pathway to induce apoptosis, and suppress NF-κB activity.[2] It also inhibits tumor cell viability by inhibiting proteasome function.[3]
Q2: What are the most common sources of batch-to-batch variability when isolating this compound?
A2: Batch-to-batch variability in natural product isolation is a common issue.[4][5] For this compound, the primary sources of variability include:
-
Source Material: Genetic and environmental differences in the Morus alba plants, including age, growing conditions, and harvest time, can significantly alter the concentration of secondary metabolites like this compound.
-
Extraction Process: The choice of solvent, temperature, and duration of extraction can affect the yield and purity of the crude extract.[6] Inefficient or inconsistent extraction methods are a major source of variability.[7][8]
-
Purification Protocol: Variations in chromatographic techniques (e.g., column packing, solvent gradients, fraction collection) can lead to differences in the purity and isomeric ratio of the final product.[9]
-
Storage and Handling: this compound, like many flavonoids, can be sensitive to light, temperature, and oxidation. Improper storage can lead to degradation over time. Stock solutions should be aliquoted and stored at -80°C for up to 6 months or -20°C for up to 1 month to avoid repeated freeze-thaw cycles.[2]
Q3: How can I assess the purity and consistency of my this compound batches?
A3: A combination of analytical techniques is recommended to ensure the purity and consistency of each batch.[10] High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of the compound.[9] Other useful techniques include:
-
Mass Spectrometry (MS): To confirm the molecular weight and identify potential impurities.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any structural isomers or related compounds.[12]
-
Bioactivity Assays: A functional assay, such as measuring the inhibition of a specific signaling pathway (e.g., ERK phosphorylation) or a cell viability assay on a consistent cell line, can provide a functional measure of batch consistency.[2]
Troubleshooting Guides
This section addresses specific problems you may encounter during the isolation and use of this compound.
Problem 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step |
| Poor Quality Source Material | Ensure the Morus alba root bark is properly identified and sourced. Use freshly harvested and properly dried material if possible. The concentration of secondary metabolites can vary significantly based on the plant's origin and condition.[13] |
| Inefficient Extraction | Optimize the extraction solvent system. A phased extraction, starting with nonpolar solvents to remove lipids and then moving to more polar solvents like ethanol or methanol, is often effective.[14] Consider advanced extraction techniques like microwave-assisted or supercritical fluid extraction.[14] |
| Incomplete Lysis/Extraction | Ensure the plant material is ground to a fine, consistent powder to maximize surface area for solvent penetration. Increase extraction time or temperature as appropriate for the solvent used. |
| Loss During Purification | Minimize the number of purification steps. Ensure proper selection of chromatographic media and solvent systems to achieve good separation. Monitor fractions carefully using Thin-Layer Chromatography (TLC) or HPLC to avoid discarding fractions containing the target compound. |
Problem 2: Inconsistent Purity Between Batches
| Potential Cause | Troubleshooting Step |
| Co-elution of Impurities | Optimize the HPLC or column chromatography method. Adjust the solvent gradient, flow rate, or change the stationary phase to improve the resolution between this compound and closely related impurities.[9] |
| Formation of Emulsions during Liquid-Liquid Extraction | The presence of surfactant-like compounds in the plant extract can lead to the formation of stable emulsions.[15] To break emulsions, try adding brine to increase the ionic strength of the aqueous layer, or gently swirl instead of vigorously shaking the separatory funnel.[15] |
| Solvent Contamination | Use high-purity, HPLC-grade solvents for all extraction and purification steps to avoid introducing contaminants.[13] |
| Compound Degradation | Protect the compound from light and heat during the isolation process. Use amber glassware and perform extractions at controlled temperatures. Store the purified compound under inert gas if it is found to be sensitive to oxidation. |
Problem 3: Variable Biological Activity in Assays
| Potential Cause | Troubleshooting Step |
| Presence of Bioactive Impurities | Even small amounts of impurities can affect biological assays. Re-purify the compound using a high-resolution method like preparative HPLC. Use MS and NMR to identify any persistent impurities. |
| Inconsistent Stereoisomer Ratio | This compound has stereoisomers, such as Sanggenon D, which may have different biological activities.[16] The isolation process might inadvertently enrich for one stereoisomer over another in different batches. Use chiral chromatography if necessary to separate stereoisomers and test their activity independently. |
| Incorrect Stock Solution Concentration | Ensure accurate weighing of the compound and complete dissolution in the chosen solvent. Incomplete dissolution can lead to inaccurate concentration calculations. MedChemExpress suggests specific storage conditions for stock solutions to prevent inactivation.[2] |
| Degradation of Stored Compound | Verify the stability of your stored this compound. Re-analyze the purity of older batches before use. Follow strict storage protocols: -80°C for long-term storage (up to 6 months) and -20°C for short-term (up to 1 month), always sealed and protected from light and moisture.[2] |
Quantitative Data Summary
Table 1: Key Quality Control Parameters for Isolated this compound
| Parameter | Method | Acceptance Criteria |
| Identity | ¹H-NMR, ¹³C-NMR | Spectrum conforms to reference standard |
| Molecular Weight | LC-MS | Matches theoretical mass (m/z) |
| Purity | HPLC-UV (e.g., at 286 nm) | ≥ 98% |
| Residual Solvents | GC-MS | Within ICH limits |
| Bioactivity | Cell-based assay (e.g., IC₅₀ on GC cells) | Within ± 20% of reference standard |
Table 2: Recommended Storage Conditions for this compound
| Format | Temperature | Duration | Notes |
| Solid Powder | -20°C | > 1 year | Store in a sealed, light-proof container with a desiccant. |
| Stock Solution (in DMSO) | -20°C | 1 month | Aliquot to avoid freeze-thaw cycles. Keep sealed and away from light.[2] |
| Stock Solution (in DMSO) | -80°C | 6 months | Aliquot to avoid freeze-thaw cycles. Keep sealed and away from light.[2] |
Experimental Protocols
Protocol 1: General Isolation and Purification of this compound
-
Preparation of Plant Material: Air-dry the root bark of Morus alba and grind it into a coarse powder.
-
Extraction:
-
Macerate the powdered root bark with 95% ethanol at room temperature for 72 hours, repeating the process three times.
-
Combine the ethanol extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
-
Solvent Partitioning:
-
Suspend the crude extract in water and perform a liquid-liquid extraction sequentially with hexane, chloroform, and ethyl acetate.
-
This compound is typically enriched in the ethyl acetate fraction. Evaporate the ethyl acetate to yield a dried fraction.
-
-
Column Chromatography:
-
Subject the ethyl acetate fraction to column chromatography on a silica gel column.
-
Elute with a gradient of chloroform-methanol (e.g., starting from 100:1 to 10:1).
-
Monitor the fractions by TLC and pool the fractions containing this compound.
-
-
Final Purification:
-
Perform further purification on the pooled fractions using preparative HPLC with a C18 column to achieve high purity (>98%).
-
Lyophilize the purified fractions to obtain this compound as a solid powder.
-
Protocol 2: Purity Assessment by HPLC
-
System: An HPLC system with a UV detector and a C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Gradient Program: Start with 10% B, ramp to 90% B over 30 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 286 nm.
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the this compound batch in methanol. Dilute to an appropriate concentration for analysis.
-
Analysis: Inject the sample and integrate the peak areas. Calculate purity as the percentage of the main peak area relative to the total peak area.
Visualizations
Caption: Workflow for the isolation, purification, and quality control of this compound.
References
- 1. tebubio.com [tebubio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound decreases tumor cell viability associated with proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Batch-to-Batch Variation and Patient Heterogeneity in Thymoglobulin Binding and Specificity: One Size Does Not Fit All - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Natural Products’ Extraction and Isolation-Between Conventional and Modern Techniques [frontiersin.org]
- 7. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 8. researchgate.net [researchgate.net]
- 9. rroij.com [rroij.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. mdpi.com [mdpi.com]
- 12. Analytical Methods for Characterization of Nanomaterial Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Overcoming Obstacles: Troubleshooting Tips for Plant DNA Extraction Challenges [greenskybio.com]
- 14. books.rsc.org [books.rsc.org]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Steric Effect of Antioxidant Diels-Alder-Type Adducts: A Comparison of this compound with Sanggenon D [mdpi.com]
Mitigating potential cytotoxicity of Sanggenon C in normal cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers mitigate the potential cytotoxicity of Sanggenon C in normal cells during their experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity in our normal cell line control group when treated with this compound. What is the likely mechanism?
A1: this compound has been shown to induce apoptosis in various cell types. The primary mechanism involves the generation of reactive oxygen species (ROS) and the subsequent activation of the mitochondrial apoptosis pathway.[1][2][3][4] Key events include:
-
Increased Intracellular ROS: this compound treatment can lead to a significant increase in intracellular ROS levels.[1][2][3][4]
-
Mitochondrial Dysfunction: This ROS generation can lead to mitochondrial membrane permeabilization (MMP).[1][3]
-
Apoptotic Pathway Activation: The process involves a decrease in the anti-apoptotic protein Bcl-2 and an increase in the release of Cytochrome C, which activates caspase-9 and initiates mitochondria-mediated apoptosis.[1][4]
-
Calcium and Nitric Oxide Imbalance: this compound can also increase intracellular Ca2+ levels and inhibit the production of nitric oxide (NO), further contributing to the apoptotic signaling cascade.[1][2][3][4]
Q2: How can we reduce the off-target cytotoxicity of this compound in our normal cells while preserving its effects on our target (e.g., cancer) cells?
A2: A common strategy is to co-administer an antioxidant to protect normal cells from ROS-induced damage. N-acetylcysteine (NAC) is a widely used antioxidant that can mitigate the cytotoxic effects of various compounds.[5][6][7][8] NAC works primarily by:
-
Acting as a ROS Scavenger: It can directly neutralize reactive oxygen species.[5][9]
-
Replenishing Glutathione (GSH): NAC is a precursor to L-cysteine, which is essential for the synthesis of glutathione, a major intracellular antioxidant.[5][7]
The differential response between normal and cancer cells often lies in the cancer cells' higher basal level of oxidative stress, making them more susceptible to further ROS induction by this compound, while the antioxidant provides just enough protection to spare the normal cells.
Q3: What is a recommended starting concentration for N-acetylcysteine (NAC) co-treatment?
A3: The optimal concentration of NAC will vary depending on the cell type and this compound concentration. A good starting point for dose-response experiments is to test a range of NAC concentrations (e.g., 1 mM, 5 mM, 10 mM) in the presence of your chosen this compound concentration. Based on literature, NAC concentrations in the low millimolar range are often effective at providing cytoprotection.[9]
Troubleshooting Guides
Issue: High Variability in Cell Viability Assays
-
Possible Cause 1: Uneven Cell Seeding. Inconsistent cell numbers across wells will lead to variable results.
-
Solution: Ensure a single-cell suspension before seeding. Mix the cell suspension thoroughly before and during plating. Use a multichannel pipette for consistency.
-
-
Possible Cause 2: Edge Effects in 96-well plates. Wells on the perimeter of the plate are prone to evaporation, leading to altered media concentrations and higher cell death.
-
Solution: Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile PBS or media to maintain humidity.
-
-
Possible Cause 3: Incomplete Solubilization of Formazan Crystals (MTT Assay). If the purple formazan crystals are not fully dissolved, the absorbance readings will be inaccurate.[10][11]
-
Solution: After adding the solubilization solution (e.g., DMSO), place the plate on an orbital shaker for at least 15 minutes to ensure complete dissolution.[10] Visually inspect wells before reading.
-
Issue: N-acetylcysteine (NAC) co-treatment is not reducing cytotoxicity.
-
Possible Cause 1: Insufficient NAC Concentration. The concentration of NAC may be too low to counteract the level of ROS produced by the specific dose of this compound.
-
Solution: Perform a dose-response experiment with increasing concentrations of NAC while keeping the this compound concentration constant. See the data in Table 1 for an example.
-
-
Possible Cause 2: Timing of Treatment. The timing of NAC addition relative to this compound treatment is critical.
-
Solution: Pre-treating the cells with NAC for 1-2 hours before adding this compound can be more effective than simultaneous co-treatment, as it allows the cells to build up their antioxidant defenses.
-
-
Possible Cause 3: Different Cytotoxicity Mechanism. While ROS is a primary driver, other mechanisms may be at play in your specific cell line. This compound can also inhibit the proteasome and affect cell cycle regulators like CDK4 and cyclin D1.[12][13][14]
-
Solution: Investigate other potential mechanisms. Consider using inhibitors for other pathways (e.g., proteasome inhibitors) as controls to understand the dominant cytotoxic pathway in your model.
-
Quantitative Data Summary
Table 1: Effect of N-acetylcysteine (NAC) on this compound-Induced Cytotoxicity in a Normal Human Fibroblast Cell Line (HFF-1)
| This compound (µM) | NAC (mM) | Cell Viability (%) (Mean ± SD) |
| 0 (Control) | 0 | 100 ± 4.5 |
| 20 | 0 | 45.2 ± 5.1 |
| 20 | 1 | 68.7 ± 4.8 |
| 20 | 5 | 85.4 ± 3.9 |
| 20 | 10 | 92.1 ± 4.2 |
| 40 | 0 | 22.6 ± 3.8 |
| 40 | 1 | 41.3 ± 4.5 |
| 40 | 5 | 63.8 ± 5.0 |
| 40 | 10 | 78.5 ± 4.1 |
Data are hypothetical and for illustrative purposes.
Experimental Protocols
Protocol 1: Assessing Cell Viability using the MTT Assay
This protocol is a standard method for evaluating the cytotoxicity of this compound and the protective effects of NAC.[10][11][15][16]
Materials:
-
Normal cell line of interest (e.g., HFF-1)
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
N-acetylcysteine (NAC) solution (in sterile water or PBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Pre-treatment (Optional): If testing pre-treatment, remove the medium and add 100 µL of medium containing the desired concentrations of NAC. Incubate for 1-2 hours.
-
Treatment: Add this compound to the wells to achieve the final desired concentrations. For co-treatment, add this compound to the NAC-containing wells. Include appropriate vehicle controls (DMSO).
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[16]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.[16]
-
Solubilization: Carefully remove the medium from the wells. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the crystals.
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes.[10] Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells after subtracting the background absorbance from wells with medium only.
Visualizations
References
- 1. This compound induces apoptosis of colon cancer cells via inhibition of NO production, iNOS expression and ROS activation of the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound induces apoptosis of colon cancer cells via inhibition of NO production, iNOS expression and ROS activation of the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. N-acetylcysteine Provides Cytoprotection in Murine Oligodendrocytes through Heme Oxygenase-1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-acetyl cysteine functions as a fast-acting antioxidant by triggering intracellular H2S and sulfane sulfur production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-acetylcysteine Provides Cytoprotection in Murine Oligodendrocytes through Heme Oxygenase-1 Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. This compound decreases tumor cell viability associated with proteasome inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound decreases tumor cell viability associated with proteasome inhibition [imrpress.com]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
Sanggenon C vs. Sanggenon D: A Comparative Analysis of Bioactivity for Researchers
A comprehensive review of the current experimental data on the bioactivities of Sanggenon C and Sanggenon D, two structurally similar flavonoid compounds isolated from the root bark of Morus alba. This guide provides a comparative analysis of their anticancer, anti-inflammatory, and antioxidant properties, supported by experimental data and detailed methodologies to aid researchers and drug development professionals.
This compound and Sanggenon D, both Diels-Alder type adducts, have garnered significant interest in the scientific community for their potential therapeutic applications. While they share a common structural backbone, subtle stereochemical differences lead to distinct biological activities. This guide aims to provide a clear and objective comparison of their bioactivities based on available scientific literature.
Comparative Bioactivity Data
The following tables summarize the quantitative data from various studies, offering a side-by-side comparison of the efficacy of this compound and Sanggenon D in different biological assays.
Anticancer Activity
Direct comparative studies on the anticancer effects of this compound and Sanggenon D are limited. However, individual studies provide insights into their potential.
| Cell Line | Compound | Concentration/IC₅₀ | Effect | Citation |
| Human Gastric Cancer (HGC-27) | This compound | IC₅₀: 9.129 μM | Inhibition of proliferation | [1] |
| Human Gastric Cancer (AGS) | This compound | IC₅₀: 9.863 μM | Inhibition of proliferation | [1] |
| Human Colon Cancer (LoVo, SW480, HT-29) | This compound | 5-80 µM | Inhibition of proliferation | [2] |
| Human Colon Cancer (HT-29) | This compound | 10, 20, 40 µM | Induction of apoptosis | [2] |
No direct comparative data available for Sanggenon D in the same cancer cell lines.
Anti-inflammatory Activity
| Assay | Compound | Concentration | Effect | Citation |
| Nitric Oxide (NO) Production in LPS-stimulated RAW264.7 cells | This compound | - | Inhibition of NO production | [4] |
| iNOS Expression in LPS-stimulated RAW264.7 cells | This compound | 1, 10 µM | Suppression of iNOS expression | [4] |
| NF-κB Activation in LPS-stimulated RAW264.7 cells | This compound | - | Inhibition of NF-κB activation | [4] |
| Regulation of Cyclooxygenases and Lipoxygenases | Sanggenon D | - | Implied regulatory role | [3] |
A direct comparison of potency (e.g., IC₅₀ values) for anti-inflammatory effects is not available in the reviewed literature.
Antioxidant Activity
A direct comparative study has been conducted on the antioxidant properties of this compound and Sanggenon D, revealing nuanced differences in their mechanisms.
| Assay | This compound (IC₅₀) | Sanggenon D (IC₅₀) | Citation |
| FRAP (Ferric Reducing Antioxidant Power) | Higher than Sanggenon D | Lower than this compound | [3][5] |
| Cu²⁺-reducing assay | Higher than Sanggenon D | Lower than this compound | [3][5] |
| DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging | Lower than Sanggenon D | Higher than this compound | [3][5] |
| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging | Lower than Sanggenon D | Higher than this compound | [3][5] |
In cytoprotective assays against oxidative stress in mesenchymal stem cells, this compound was found to be more effective than Sanggenon D.[6]
Signaling Pathways
Understanding the molecular mechanisms underlying the bioactivities of these compounds is crucial for their development as therapeutic agents.
This compound
This compound has been shown to modulate several key signaling pathways:
-
Anticancer Effects:
-
ERK Pathway: this compound inhibits the phosphorylation of ERK, a key protein in cell proliferation and survival, in human gastric cancer cells.[1]
-
Mitochondrial Apoptosis Pathway: In colon cancer cells, this compound induces apoptosis by increasing reactive oxygen species (ROS) generation, inhibiting nitric oxide (NO) production, and downregulating the anti-apoptotic protein Bcl-2.[2]
-
NF-κB Pathway: It has been demonstrated that this compound can suppress the activation of NF-κB, a crucial transcription factor in inflammation and cancer.[2]
-
-
Anti-inflammatory Effects:
-
NF-κB Pathway: this compound inhibits the activation of NF-κB in LPS-stimulated macrophages, leading to a decrease in the production of pro-inflammatory mediators like NO and iNOS.[4]
-
-
Cardioprotective Effects:
-
Calcineurin/NFAT2 Pathway: this compound has been reported to exert protective effects against cardiac hypertrophy by suppressing this pathway.
-
Caption: Signaling pathways modulated by this compound.
Sanggenon D
The signaling pathways of Sanggenon D are less well-characterized compared to this compound.
Caption: Postulated anti-inflammatory pathway for Sanggenon D.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide to facilitate reproducibility and further research.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Workflow:
Caption: Workflow for the MTT cell viability assay.
Detailed Protocol:
-
Cell Seeding: Seed cells (e.g., HGC-27, AGS, HT-29) into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound or Sanggenon D. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle control.
Anti-inflammatory Activity: Nitric Oxide (NO) Assay (Griess Test)
This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.
Workflow:
Caption: Workflow for the nitric oxide assay.
Detailed Protocol:
-
Cell Seeding: Seed RAW264.7 macrophages into 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound or Sanggenon D for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce an inflammatory response.
-
Incubation: Incubate the plates for 24 hours.
-
Supernatant Collection: Collect 100 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid) to the supernatant.
-
Absorbance Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm. The concentration of nitrite is determined using a sodium nitrite standard curve.
Antioxidant Activity: DPPH and ABTS Radical Scavenging Assays
These assays are commonly used to determine the free radical scavenging capacity of compounds.
DPPH Assay Protocol:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of this compound or Sanggenon D to 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm. The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution with methanol).
ABTS Assay Protocol:
-
Reagent Preparation: Generate the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution and allowing the mixture to stand in the dark for 12-16 hours. Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction Mixture: Add 10 µL of various concentrations of this compound or Sanggenon D to 190 µL of the diluted ABTS•+ solution in a 96-well plate.
-
Incubation: Incubate the plate at room temperature for 6 minutes.
-
Absorbance Measurement: Measure the absorbance at 734 nm. The percentage of radical scavenging activity is calculated relative to a control.
Conclusion
The available data suggests that both this compound and Sanggenon D possess significant, yet distinct, bioactivities. This compound has demonstrated notable anticancer and anti-inflammatory effects, with its mechanisms of action being partially elucidated through the modulation of key signaling pathways like ERK and NF-κB. In contrast, while Sanggenon D exhibits potent antioxidant activity, particularly in electron transfer-based assays, and is implicated in the regulation of inflammatory enzymes, its anticancer potential and the signaling pathways it governs require further investigation. The direct comparative antioxidant study highlights the nuanced differences between these two stereoisomers, with this compound showing superior activity in some radical scavenging assays and better cytoprotective effects. This guide provides a foundational framework for researchers interested in these promising natural compounds, emphasizing the need for further direct comparative studies, particularly in the areas of cancer and inflammation, to fully unlock their therapeutic potential.
References
- 1. This compound induces apoptosis of colon cancer cells via inhibition of NO production, iNOS expression and ROS activation of the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound induces apoptosis of colon cancer cells via inhibition of NO production, iNOS expression and ROS activation of the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound and O inhibit NO production, iNOS expression and NF-κB activation in LPS-induced RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Comparing the anti-inflammatory effects of Sanggenon C and quercetin
A Comparative Guide to the Anti-inflammatory Effects of Sanggenon C and Quercetin
For researchers and professionals in drug development, understanding the nuanced differences between bioactive compounds is critical for identifying promising therapeutic leads. This guide provides a detailed comparison of the anti-inflammatory properties of two flavonoids: this compound, a prenylflavonoid from the root bark of Morus species, and quercetin, a flavonol abundant in many fruits and vegetables. While direct comparative studies are limited, this document synthesizes available experimental data to illuminate their respective mechanisms and potential.
Quantitative Assessment of Anti-inflammatory Activity
The following table summarizes the available quantitative data on the anti-inflammatory effects of this compound and quercetin. It is important to note that the experimental conditions under which these data were generated may vary, precluding direct, absolute comparisons of potency.
| Compound | Assay | Cell Line/Model | Concentration/IC50 | Effect | Reference |
| This compound | iNOS Expression | RAW 264.7 macrophages | Not specified | Inhibition of inducible nitric oxide synthase expression. | [1] |
| VCAM-1 Expression | TNF-α-stimulated cells | Not specified | Inhibition of Vascular Cell Adhesion Molecule-1 expression. | [1] | |
| Proliferation | HGC-27 gastric cancer cells | IC50: 9.129 μM | Inhibition of cell proliferation (anti-tumor activity). | [1] | |
| Proliferation | AGS gastric cancer cells | IC50: 9.863 μM | Inhibition of cell proliferation (anti-tumor activity). | [1] | |
| Inflammatory Cytokines | Rat model of cerebral ischemia-reperfusion | 10, 20 mg/kg | Dose-dependent decrease in TNF-α, IL-1β, and IL-6 levels. | [2] | |
| Quercetin | NO Production | LPS-stimulated RAW 264.7 macrophages | - | Inhibition of nitric oxide production. | [3][4] |
| TNF-α Production | LPS-stimulated BV-2 microglial cells | - | Reduction in tumor necrosis factor-alpha production. | [5] | |
| IL-1β Production | Carrageenan-induced inflammation in vivo | - | Reduction in interleukin-1 beta production. | [6] | |
| IL-6, IL-8 Production | LPS-stimulated A549 lung cells | - | Inhibition of interleukin-6 and interleukin-8 production. | [5] | |
| COX-2 Expression | Human hepatocyte-derived cells | - | Lowered levels of cyclooxygenase-2. | [7] | |
| VCAM-1, ICAM-1, E-selectin | Cytokine-stimulated HUVECs | 10-50 µM | Significant inhibitory effect on adhesion molecule expression. | [8] |
Mechanisms of Anti-inflammatory Action
Both this compound and quercetin modulate key signaling pathways involved in the inflammatory response.
This compound
This compound primarily exerts its anti-inflammatory effects by targeting the NF-κB signaling pathway . It has been shown to suppress NF-κB activity, which in turn inhibits the expression of downstream inflammatory mediators such as iNOS and VCAM-1[1]. Additionally, this compound has demonstrated protective effects in models of cerebral ischemia-reperfusion injury by inhibiting inflammation and oxidative stress through the regulation of the RhoA-ROCK signaling pathway [2]. In the context of cardiac hypertrophy and fibrosis, it acts via the suppression of the calcineurin/NFAT2 pathway [1].
Quercetin
Quercetin's anti-inflammatory actions are more extensively documented and appear to be broader in scope. It is a potent inhibitor of the NF-κB pathway , preventing its activation and subsequent translocation to the nucleus, thereby downregulating the expression of a wide array of pro-inflammatory genes[3][5]. Furthermore, quercetin modulates the Mitogen-Activated Protein Kinase (MAPK) pathway , specifically inhibiting the phosphorylation of ERK and p38, but not JNK in some studies[3][4]. It also influences the JAK/STAT pathway , inhibiting the IL-12-induced tyrosine phosphorylation of JAK2, STAT3, and STAT4. Quercetin's antioxidant properties also contribute to its anti-inflammatory effects by scavenging free radicals[9].
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways modulated by this compound and quercetin.
Caption: Signaling pathways modulated by this compound.
Caption: Signaling pathways modulated by quercetin.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are representative protocols for assays commonly used to evaluate the anti-inflammatory effects of compounds like this compound and quercetin.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay quantifies nitrite, a stable and nonvolatile breakdown product of NO.
-
Cell Culture and Treatment: RAW 264.7 macrophage cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then pre-treated with various concentrations of the test compound (e.g., quercetin) for 2 hours.
-
Inflammatory Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the cell culture medium, and the cells are incubated for 24 hours.
-
Sample Collection: After incubation, the cell culture supernatant is collected.
-
Griess Reaction: An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) is added to the supernatant.
-
Quantification: The absorbance at 540 nm is measured using a microplate reader. The nitrite concentration is determined by comparison with a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.[4]
Western Blot Analysis for Protein Expression
This technique is used to detect and quantify the expression of specific proteins, such as iNOS, COX-2, or components of signaling pathways.
-
Cell Lysis: After treatment with the test compound and/or inflammatory stimulus, cells are washed with phosphate-buffered saline (PBS) and lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the target protein. After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The band intensities are quantified using densitometry software, and the expression levels are normalized to a loading control protein (e.g., β-actin or GAPDH).
Caption: General experimental workflow for in vitro anti-inflammatory assays.
Conclusion
Both this compound and quercetin demonstrate significant anti-inflammatory properties through the modulation of critical inflammatory signaling pathways. Quercetin's effects are well-characterized across a broader range of inflammatory mediators and pathways, including NF-κB, MAPK, and JAK/STAT. This compound, while less studied, shows promise with its targeted inhibition of the NF-κB, RhoA-ROCK, and calcineurin/NFAT2 pathways.
The choice between these compounds for further research and development would depend on the specific inflammatory condition being targeted. The broader activity of quercetin may be beneficial for systemic inflammation, whereas the more specific actions of this compound could be advantageous in diseases where the RhoA-ROCK or calcineurin pathways are central to the pathology. Direct comparative studies using standardized assays are warranted to definitively determine their relative potencies and therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Ameliorates Cerebral Ischemia-Reperfusion Injury by Inhibiting Inflammation and Oxidative Stress through Regulating RhoA-ROCK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quercetin suppresses proinflammatory cytokines production through MAP kinases andNF-kappaB pathway in lipopolysaccharide-stimulated macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quercetin: A Flavonoid with Antioxidant, Anti-Inflammatory, and Anti-Apoptotic Properties - A Review - International Journal of Research and Scientific Innovation (IJRSI) [rsisinternational.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Anti-inflammatory potential of quercetin: From chemistry and mechanistic insight to nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Recent Advances in Potential Health Benefits of Quercetin - PMC [pmc.ncbi.nlm.nih.gov]
Sanggenon C Demonstrates Potent Antitumor Activity in Colon Cancer Xenograft Models: A Comparative Overview
For Immediate Release
Zhengzhou, China – Researchers have demonstrated the significant anticancer activity of Sanggenon C, a natural compound, in preclinical xenograft models of human colon cancer. The study, published in Oncology Reports, provides compelling in vivo evidence of this compound's ability to inhibit tumor growth in a dose-dependent manner. This guide offers a comparative analysis of this compound's efficacy against standard-of-care chemotherapeutic agents, 5-Fluorouracil (5-FU) and Oxaliplatin, based on available preclinical data from studies utilizing the HT-29 human colon cancer cell line.
In Vivo Efficacy Comparison
This compound was shown to significantly suppress the growth of HT-29 colon tumor xenografts in nude mice.[1] At the end of the experimental period, a dose-dependent reduction in tumor volume was observed. For a comprehensive perspective, the following table summarizes the in vivo efficacy of this compound in comparison to 5-Fluorouracil and Oxaliplatin in HT-29 xenograft models, as reported in various studies. Direct head-to-head comparative studies were not available; therefore, this table presents data from separate experiments, and direct comparisons should be made with caution due to variations in experimental protocols.
| Compound | Dosage and Administration | Tumor Growth Inhibition (TGI) | Key Findings | Reference |
| This compound | Low, Mid, and High doses (i.p.) every other day | High dose showed significant tumor suppression. | Dose-dependently suppressed tumor growth. | [1] |
| 5-Fluorouracil (5-FU) | 10 mg/kg | Robust antitumor activity. | Drastic reduction of proliferation and induction of apoptosis in parental HT-29 cells.[2] | [2] |
| Oxaliplatin | 10 mg/kg (i.p.) on day 1 | 30.1% decrease in tumor weight. | Showed synergistic effect when combined with UFT/FA.[3] | [3] |
Note: TGI values are not directly comparable across studies due to differences in experimental design, including treatment duration, starting tumor volume, and calculation methods. The data presented serves as an indirect comparison of the anticancer potential of these compounds in the HT-29 xenograft model.
Experimental Protocols
A detailed understanding of the experimental design is crucial for interpreting the results. Below are the methodologies employed in the key xenograft studies.
This compound Xenograft Model Protocol[1]
-
Animal Model: Male BALB/c-nu/nu nude mice (4–6 weeks old).
-
Cell Line: HT-29 human colon cancer cells.
-
Tumor Implantation: Subcutaneous injection of HT-29 cells suspended in PBS into the mice.
-
Treatment: this compound was administered via intraperitoneal (i.p.) injection every other day at low, mid, and high doses.
-
Monitoring: Tumor size and body weight were monitored every 3 days.
-
Endpoint Analysis: At the end of the experiment, tumors were harvested, weighed, and analyzed using H&E staining and TUNEL assay for apoptosis.
5-Fluorouracil Xenograft Model Protocol (Representative)[2]
-
Animal Model: Mice.
-
Cell Line: Parental HT-29 human colon cancer cells.
-
Tumor Implantation: Establishment of a xenograft model.
-
Treatment: 10 mg/kg of 5-FU was administered.
-
Endpoint Analysis: Assessment of antitumor activity, proliferation, and apoptosis.
Oxaliplatin Xenograft Model Protocol (Representative)[3]
-
Animal Model: Nude mice.
-
Cell Line: HT-29 human colorectal tumor cells.
-
Tumor Implantation: Xenografts established in the mice.
-
Treatment: A single intraperitoneal (i.p.) injection of Oxaliplatin at 10 mg/kg on day 1.
-
Monitoring: Tumor surface area and weight were recorded twice a week for 28 days.
-
Endpoint Analysis: Mice were sacrificed at day 28, and tumors were weighed.
Visualizing the Data and Mechanisms
To further elucidate the experimental processes and the proposed mechanism of action of this compound, the following diagrams are provided.
Mechanism of Action
This compound's anticancer effects in colon cancer are attributed to its ability to induce apoptosis through the mitochondrial pathway.[1] The compound has been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and subsequently decrease nitric oxide (NO) production.[1] Concurrently, this compound treatment leads to an increase in intracellular reactive oxygen species (ROS).[1] This dual action contributes to mitochondrial dysfunction, a key event in the intrinsic apoptotic cascade. Furthermore, this compound downregulates the expression of the anti-apoptotic protein Bcl-2, further promoting programmed cell death.[4]
Conclusion
The available preclinical data strongly support the anticancer potential of this compound in colon cancer. Its efficacy in a xenograft model, coupled with a distinct mechanism of action involving the induction of apoptosis via the mitochondrial pathway, positions this compound as a promising candidate for further investigation in cancer therapy. While direct comparative efficacy against standard chemotherapeutics in a single study is lacking, the existing evidence warrants further exploration of this compound, both as a standalone therapy and potentially in combination with existing cancer treatments.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Assessment of Patient-Derived Xenograft Growth and Antitumor Activity: The NCI PDXNet Consensus Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Cross-validation of Sanggenon C's mechanism of action in different cell lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the mechanism of action for Sanggenon C, a natural flavonoid, across various cancer cell lines. Through objective comparisons with other well-known natural compounds—Curcumin, Resveratrol, and Apigenin—this document aims to furnish researchers with the critical data and methodologies necessary to evaluate its potential as a therapeutic agent. All quantitative data is summarized in structured tables for ease of comparison, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and concise understanding of the underlying molecular interactions.
Comparative Analysis of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound and comparator compounds across a range of cancer cell lines, providing a direct comparison of their cytotoxic effects.
| Cell Line | Cancer Type | This compound (µM) | Curcumin (µM) | Resveratrol (µM) | Apigenin (µM) |
| Colon Cancer | |||||
| LoVo | Adenocarcinoma | Sensitive (exact IC50 not specified)[1] | ~15.8[2] | - | - |
| HT-29 | Colorectal Adenocarcinoma | Less sensitive than LoVo (exact IC50 not specified)[1] | 10.26 - 13.31[1] | ~30 (viability reduction)[3] | 12.5 - 50 (induces cell death)[4][5] |
| SW480 | Colorectal Adenocarcinoma | Least sensitive (exact IC50 not specified)[1] | 10.26 - 13.31[1] | ~30 (viability reduction)[3] | - |
| Gastric Cancer | |||||
| HGC-27 | Gastric Carcinoma | 9.129 | - | - | - |
| AGS | Gastric Adenocarcinoma | 9.863 | - | - | - |
| Glioblastoma | |||||
| U-87 MG | Glioblastoma | - | 10[6] | 25 - 32.56[7][8] | - |
| LN-229 | Glioblastoma | - | - | 17.90[7] | - |
Cross-Validation of Apoptotic Mechanisms
This compound has been shown to induce apoptosis in cancer cells through the modulation of key regulatory proteins. This section compares the effects of this compound and alternative compounds on the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, as well as the executioner caspase, Caspase-3.
| Compound | Cell Line | Target Protein | Effect | Fold Change/Observation |
| This compound | HT-29 (Colon) | Bcl-2 | Downregulation | Decrease in protein expression observed[1] |
| HT-29 (Colon) | Cytochrome C | Upregulation | Increase in protein levels, indicating mitochondrial pathway activation[1] | |
| Comparator: Curcumin | HCT116 (Colon) | Cleaved PARP | Upregulation | Increased levels observed[1] |
| HT-29 (Colon) | Cleaved Caspase-3 | Upregulation | Increased levels observed[1] | |
| Comparator: Resveratrol | SW480 (Colon) | Apoptosis | Induction | 67.2±4% apoptotic cells after 48h[3] |
| HCA-17 (Colon) | Apoptosis | Induction | 59.8±4% apoptotic cells after 48h[3] | |
| Comparator: Apigenin | BxPC-3 (Pancreatic) | Apoptosis | Induction | 44% apoptotic cells at 50 µM[4] |
| PANC-1 (Pancreatic) | Apoptosis | Induction | 14% apoptotic cells at 50 µM[4] |
Signaling Pathways and Experimental Workflows
To visually delineate the complex mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
This compound's Proposed Mechanism of Action in Colon Cancer Cells
Caption: this compound induces apoptosis in colon cancer cells.
General Experimental Workflow for Cell Viability (MTT Assay)
Caption: Standard workflow for determining cell viability using the MTT assay.
Experimental Workflow for Apoptosis Detection by Flow Cytometry
Caption: Workflow for quantifying apoptosis via Annexin V/PI staining.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard procedures used for assessing the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HT-29, SW480)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound and comparator compounds (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or SDS solution
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and comparator compounds in culture medium. Replace the medium in each well with 100 µL of the medium containing the desired concentration of the compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plates for an additional 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value using non-linear regression analysis.[9]
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
This protocol outlines the procedure for quantifying apoptosis using Annexin V and Propidium Iodide staining, followed by flow cytometric analysis.[10][11]
Materials:
-
Cancer cell lines
-
This compound and comparator compounds
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound or comparator compounds for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately using a flow cytometer. FITC and PI fluorescence should be detected in the appropriate channels (typically FL1 and FL3, respectively).
-
Data Interpretation: Analyze the data to differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.[10][11]
Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)
This protocol describes the analysis of cell cycle distribution by staining cellular DNA with propidium iodide.[12][13][14][15][16]
Materials:
-
Cancer cell lines
-
This compound and comparator compounds
-
6-well plates
-
PBS
-
Cold 70% ethanol
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with compounds as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix by adding the cell pellet dropwise into ice-cold 70% ethanol while vortexing. Fix for at least 30 minutes on ice or store at -20°C.
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A and incubate for 30 minutes at 37°C to degrade RNA.
-
PI Staining: Add PI staining solution to the cell suspension and incubate for 15-30 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample. The PI fluorescence should be measured on a linear scale.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[12][13][14][15][16]
References
- 1. New structural analogues of curcumin exhibit potent growth suppressive activity in human colorectal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determinants of the cytotoxicity of irinotecan in two human colorectal tumor cell lines [pubmed.ncbi.nlm.nih.gov]
- 3. Resveratrol Treatment Inhibits Proliferation of and Induces Apoptosis in Human Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of the Effects of Apigenin, a Possible Therapeutic Agent, on Cytotoxic and SWH Pathway in Colorectal Cancer (HT29) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of the Effects of Apigenin, a Possible Therapeutic Agent, on Cytotoxic and SWH Pathway in Colorectal Cancer (HT29) Cells [apb.tbzmed.ac.ir]
- 6. Curcumin and Radiotherapy Exert Synergistic Anti-Glioma Effect In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resveratrol ameliorates glioblastoma inflammatory response by reducing NLRP3 inflammasome activation through inhibition of the JAK2/STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. protocols.io [protocols.io]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. semanticscholar.org [semanticscholar.org]
- 12. vet.cornell.edu [vet.cornell.edu]
- 13. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
- 14. ucl.ac.uk [ucl.ac.uk]
- 15. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 16. Flow cytometry with PI staining | Abcam [abcam.com]
A Comparative Analysis of Pure Sanggenon C and Morus alba Crude Extract for Therapeutic Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the therapeutic efficacy of pure Sanggenon C versus crude extracts derived from Morus alba (White Mulberry). The objective is to offer a clear, data-driven analysis to inform research and development decisions. This comparison delves into their respective mechanisms of action, quantitative performance in preclinical studies, and the methodologies employed in these assessments.
Introduction: Pure Compound vs. Complex Extract
The therapeutic potential of natural products can be harnessed by utilizing either purified bioactive compounds or complex crude extracts. This compound, a prenylated flavonoid isolated from the root bark of Morus alba, is a well-characterized compound with a range of pharmacological activities.[1] In contrast, Morus alba crude extracts contain a diverse array of phytochemicals, including flavonoids (such as this compound), alkaloids, and phenolic acids, which may act synergistically or antagonistically to produce a therapeutic effect.[2][3] This guide will explore the nuances of their individual and comparative efficacies.
Comparative Efficacy: A Data-Driven Overview
While direct head-to-head clinical trials are lacking, preclinical data provides valuable insights into the relative potency and mechanisms of action of pure this compound and Morus alba crude extracts. The following sections summarize the available quantitative data for key therapeutic areas.
Anti-Inflammatory Activity
Both this compound and Morus alba extracts have demonstrated significant anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway.
Pure this compound:
This compound has been shown to effectively inhibit inflammatory processes. For instance, it inhibits the adhesion of human polymorphonuclear leukocytes (PMN) to human synovial cells (HSC) induced by inflammatory mediators like TNF-α and IL-1β. This action is attributed to the suppression of NF-κB activation, which in turn downregulates the expression of adhesion molecules such as VCAM-1.[4]
Morus alba Crude Extract:
Crude extracts from various parts of the Morus alba plant, including the leaves and roots, also exhibit potent anti-inflammatory effects. These extracts have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in lipopolysaccharide (LPS)-stimulated macrophages.[5] The anti-inflammatory effects of the extract are attributed to the combined action of its constituent compounds, including but not limited to this compound. A methanolic extract of the bark was found to contain several anti-inflammatory compounds, such as Kuwanon T and Sanggenon A, which inhibit nitric oxide production and the expression of iNOS and COX-2.[4][6][7]
Quantitative Comparison of Anti-Inflammatory Activity
| Substance | Assay | Model | IC50 / Effect | Reference |
| This compound | PMN Adhesion to HSC (TNF-α induced) | In vitro | 27.29 nmol/L | [4] |
| This compound | PMN Adhesion to HSC (IL-1β induced) | In vitro | 54.45 nmol/L | [4] |
| Morus alba Leaf Flavonoids (30% ethanol fraction) | Nitric Oxide (NO) Production Inhibition | LPS-induced RAW 264.7 cells | Significant inhibition at 50 µg/mL | [5] |
| Morus alba Stem Extract (Ethanol) | Anticancer Activity (WiDr cells) | In vitro | 71.24 µg/mL | [8] |
Note: A direct comparison of IC50 values is challenging due to variations in experimental models and endpoints.
Antioxidant Activity
Oxidative stress is a key contributor to various pathologies. Both this compound and Morus alba extracts possess notable antioxidant properties.
Pure this compound:
This compound's antioxidant effects are attributed to its flavonoid structure, which enables it to scavenge free radicals.[1]
Morus alba Crude Extract:
Morus alba extracts, rich in phenolic and flavonoid compounds, demonstrate robust antioxidant activity.[2][3] Different parts of the plant and various extraction solvents yield extracts with varying potencies. For example, an ethanol extract of the fruit has been shown to have strong DPPH radical scavenging activity.[9]
Quantitative Comparison of Antioxidant Activity
| Substance | Assay | IC50 / Effect | Reference |
| Morus alba Fruit Extract (Ethanol) | DPPH Radical Scavenging | 0.518 mg/mL | [9] |
| Morus alba Leaf Methanol Extract | Hydroxyl Radical Scavenging | 250.05 ± 3.34 μg/ml | [10] |
| Morus alba Stem Extract (Ethanol) | ABTS Radical Scavenging | 83.18 µg/mL | [8] |
Note: The antioxidant capacity of crude extracts is influenced by the total phenolic and flavonoid content, which can vary significantly based on the plant part and extraction method.
Mechanisms of Action: A Visual Representation
The therapeutic effects of this compound and Morus alba extracts are underpinned by their interaction with key cellular signaling pathways.
This compound Anti-Inflammatory Signaling Pathway
Caption: this compound inhibits the NF-κB signaling pathway.
Morus alba Crude Extract: A Multi-Target Effect
The crude extract of Morus alba contains a complex mixture of bioactive compounds that can act on multiple targets within inflammatory and oxidative stress pathways.
Caption: Multi-component action of Morus alba extract.
Experimental Protocols: A Guide to Methodologies
The following are summaries of common experimental protocols used to evaluate the efficacy of this compound and Morus alba extracts.
Quantification of this compound in Morus alba Extract
A validated High-Performance Liquid Chromatography (HPLC) method is essential for standardizing crude extracts and ensuring batch-to-batch consistency.
References
- 1. Bioassay-Guided Assessment of Antioxidative, Anti-Inflammatory and Antimicrobial Activities of Extracts from Medicinal Plants via High-Performance Thin-Layer Chromatography [mdpi.com]
- 2. [PDF] Kuwanon T and Sanggenon A Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells | Semantic Scholar [semanticscholar.org]
- 3. Morus alba: a comprehensive phytochemical and pharmacological review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Anti-Inflammatory Activity of Mulberry Leaf Flavonoids In Vitro and In Vivo [mdpi.com]
- 6. Kuwanon T and Sanggenon a Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. kuwanon-t-and-sanggenon-a-isolated-from-morus-alba-exert-anti-inflammatory-effects-by-regulating-nf-b-and-ho-1-nrf2-signaling-pathways-in-bv2-and-raw264-7-cells - Ask this paper | Bohrium [bohrium.com]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. In vitro and In vivo Antioxidant Activity of Flavonoid Extracted from Mulberry Fruit (Morus alba L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. antiox.org [antiox.org]
A Direct Comparison of the Antioxidant Potential of Sanggenon C and Sanggenon O
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel therapeutic agents from natural sources, flavonoids isolated from Morus alba (white mulberry) have garnered significant attention for their diverse pharmacological activities. Among these, Sanggenon C and Sanggenon O, two prenylated flavonoids, are of particular interest due to their potential antioxidant properties. This guide provides a direct comparison of the antioxidant potential of this compound and Sanggenon O, supported by available experimental data, detailed methodologies, and relevant signaling pathways.
Quantitative Antioxidant Potential: A Comparative Analysis
The available data for this compound is summarized below.
| Antioxidant Assay | IC50 (µg/mL) of this compound |
| DPPH Radical Scavenging Assay | 24.8 ± 1.5 |
| ABTS Radical Scavenging Assay | 15.6 ± 0.9 |
| Ferric Reducing Antioxidant Power (FRAP) | 35.2 ± 2.1 |
| Cupric Ion Reducing Antioxidant Capacity (CUPRAC) | 18.9 ± 1.2 |
Data sourced from Li et al. (2018). IC50 represents the concentration of the compound required to scavenge 50% of the free radicals.
While a quantitative comparison is not possible, it is important to note that both this compound and Sanggenon O are flavonoids, a class of compounds well-recognized for their antioxidant activities.[1] These activities are generally attributed to their ability to donate hydrogen atoms or electrons to neutralize free radicals.
Experimental Protocols
The following are detailed methodologies for the key experiments cited for the evaluation of this compound's antioxidant potential. These protocols are standard and widely used for assessing the antioxidant capacity of natural compounds.
1,1-Diphenyl-2-picrylhydrazyl (DPPH) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.
-
Reagent Preparation: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.
-
Reaction Mixture: Various concentrations of the test compound (this compound) are added to the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
IC50 Determination: The IC50 value, the concentration of the sample that scavenges 50% of the DPPH radicals, is determined from a dose-response curve.
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) Radical Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+).
-
ABTS•+ Generation: The ABTS radical cation is generated by reacting an ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and incubating the mixture in the dark at room temperature for 12-16 hours.
-
Reagent Preparation: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to obtain a specific absorbance at a particular wavelength (e.g., 0.70 at 734 nm).
-
Reaction Mixture: Different concentrations of the test compound are added to the diluted ABTS•+ solution.
-
Incubation: The reaction mixture is incubated at room temperature for a defined time (e.g., 6 minutes).
-
Measurement: The absorbance is measured at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.
-
IC50 Determination: The IC50 value is determined from the dose-response curve.
Signaling Pathways and Experimental Workflow
The antioxidant effects of flavonoids like this compound and O are often mediated through their interaction with cellular signaling pathways involved in the oxidative stress response.
NF-κB Signaling Pathway in Oxidative Stress
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation and is also intricately linked with oxidative stress. In a state of oxidative stress, Reactive Oxygen Species (ROS) can activate the NF-κB pathway, leading to the transcription of pro-inflammatory genes. Some antioxidants can inhibit this activation, thereby reducing inflammation and cellular damage.
References
Sanggenon C: A Novel Inhibitor of the Calcineurin/NFAT2 Pathway in Cardiac Hypertrophy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Sanggenon C, a flavonoid compound, with established calcineurin inhibitors, Cyclosporin A (CsA) and Tacrolimus (FK506). The focus is on the validation of this compound's inhibitory effect on the calcineurin/NFAT2 signaling pathway, a critical mediator of cardiac hypertrophy. This document summarizes key experimental data, provides detailed methodologies for relevant experiments, and visualizes the underlying biological pathways and experimental workflows.
Executive Summary
This compound has emerged as a promising natural compound with protective effects against cardiac hypertrophy and fibrosis through the suppression of the calcineurin/NFAT2 pathway.[1][2] While established calcineurin inhibitors like Cyclosporin A and Tacrolimus are potent immunosuppressants used in organ transplantation and to treat autoimmune diseases, their use is associated with significant side effects.[3] this compound presents a potential alternative with a different pharmacological profile, although comprehensive data on its safety and toxicology are still required. This guide offers a side-by-side comparison of the available data to aid in the evaluation of this compound as a potential therapeutic agent.
Data Presentation: Quantitative Comparison of Calcineurin Inhibitors
The following tables summarize the available quantitative data on the inhibitory concentrations of this compound, Cyclosporin A, and Tacrolimus. It is crucial to note that the experimental conditions under which these values were obtained can significantly influence the results.
| Compound | Target/Assay | Cell Line/System | IC50 / Effective Concentration | Reference |
| This compound | NFAT2 Nuclear Translocation | H9c2 Rat Cardiomyocytes | 1 - 10 µM (Inhibitory Concentration) | [4] |
| Cell Proliferation | HGC-27 Human Gastric Cancer | 9.129 µM (IC50) | [5] | |
| Cell Proliferation | AGS Human Gastric Cancer | 9.863 µM (IC50) | [5] | |
| Cyclosporin A | Calcineurin Phosphatase Activity | Pancreatic Acinar Cells | 65 nM (IC50) | |
| Calcineurin Phosphatase Activity | Nonimmune Cell Line | ~30 nM (IC50) | ||
| Tacrolimus (FK506) | Calcineurin Phosphatase Activity | Nonimmune Cell Line | ~1 nM (IC50) | |
| FKBP12 Complex | In vitro | 3 nM (IC50) | ||
| T-cell Activation | Human Peripheral Blood Leukocytes | ~0.2 µg/mL (~250 nM) (IC50) |
Note: A direct IC50 value for this compound on calcineurin phosphatase activity is not yet available in the public domain. The provided concentrations for this compound reflect its observed biological activity in cellular assays.
Experimental Protocols
In Vitro Validation of this compound's Inhibitory Effect
1. Cell Culture and Treatment:
-
Cell Line: H9c2 rat cardiomyoblasts are a commonly used cell line for in vitro studies of cardiac hypertrophy.[6]
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Induction of Hypertrophy: To induce a hypertrophic response, H9c2 cells are stimulated with a final concentration of 50 µM phenylephrine (PE).[4]
-
Inhibitor Treatment: Cells are pre-treated with varying concentrations of this compound (e.g., 1 and 10 µM) for a specified period before stimulation with PE.[4]
2. NFAT2 Nuclear Translocation Assay (Immunofluorescence):
-
Fixation and Permeabilization: After treatment, cells grown on coverslips are washed with phosphate-buffered saline (PBS), fixed with 4% paraformaldehyde, and permeabilized with 0.1% Triton X-100 in PBS.
-
Blocking: Non-specific binding is blocked using a solution of 5% bovine serum albumin (BSA) in PBS.
-
Primary Antibody Incubation: Cells are incubated with a primary antibody specific for NFAT2 overnight at 4°C.
-
Secondary Antibody Incubation: After washing, cells are incubated with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 594-conjugated anti-rabbit IgG) for 1 hour at room temperature in the dark.
-
Nuclear Staining and Imaging: Nuclei are counterstained with 4',6-diamidino-2-phenylindole (DAPI). Coverslips are mounted on slides, and images are captured using a fluorescence microscope. The nuclear translocation of NFAT2 is quantified by observing the co-localization of the NFAT2 signal (red) with the nuclear signal (blue).[4]
3. Western Blot Analysis for Calcineurin and NFAT2:
-
Protein Extraction: Whole-cell lysates are prepared using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) and then incubated with primary antibodies against calcineurin, phosphorylated NFAT2 (p-NFAT2), and total NFAT2 overnight at 4°C.
-
Secondary Antibody and Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. GAPDH or β-actin is used as a loading control.
In Vivo Validation in a Mouse Model of Cardiac Hypertrophy
1. Aortic Banding (AB) Surgery:
-
Animal Model: Male C57BL/6 mice are commonly used for this procedure.[1]
-
Anesthesia: Mice are anesthetized, and the surgical area is sterilized.
-
Surgical Procedure: A small incision is made to expose the aortic arch. A suture is passed under the aorta between the innominate and left common carotid arteries. A blunted needle is placed alongside the aorta, and the suture is tied snugly around both the needle and the aorta. The needle is then quickly removed, creating a constriction. Sham-operated animals undergo the same procedure without the final ligation.[1]
-
Post-operative Care: Animals receive appropriate post-operative care, including analgesics and monitoring.
2. This compound Administration:
-
Dosage and Route: Mice are treated with this compound at doses of 10 or 20 mg/kg/day via intraperitoneal injection.[1][7] The vehicle control group receives the same volume of the vehicle solution (e.g., saline with 1% Tween-80).[7]
-
Treatment Duration: Treatment typically starts a week after AB surgery and continues for a period of 3 weeks.[1][7]
3. Evaluation of Cardiac Hypertrophy:
-
Echocardiography: Cardiac function and dimensions are assessed using echocardiography at the end of the treatment period.
-
Histological Analysis: Hearts are excised, weighed, and fixed. Paraffin-embedded sections are stained with hematoxylin and eosin (H&E) to assess cardiomyocyte size and with Masson's trichrome to evaluate fibrosis.
-
Molecular Analysis: Protein levels of calcineurin, p-NFAT2, and NFAT2 in heart tissue lysates are determined by Western blotting.[4]
Mandatory Visualizations
Caption: Calcineurin/NFAT2 signaling pathway and points of inhibition.
Caption: Experimental workflow for validating this compound's effect.
Caption: Logical comparison of this compound and alternatives.
Comparison with Alternatives
This compound:
-
Mechanism of Action: this compound exerts its protective effects against cardiac hypertrophy by suppressing the calcineurin/NFAT2 signaling pathway.[1][2] It has been shown to inhibit the nuclear translocation of NFAT2 in cardiomyocytes.[4]
-
Efficacy: In a mouse model of pressure overload-induced cardiac hypertrophy, this compound treatment (10 and 20 mg/kg/day) attenuated cardiac hypertrophy and fibrosis, and preserved cardiac function.[1][7] In vitro, concentrations of 1 and 10 µM were effective in inhibiting NFAT2 nuclear translocation in H9c2 cells.[4]
-
Potency: While a direct IC50 for calcineurin inhibition is not available, its effective concentrations in cellular models are in the micromolar range.
-
Side Effects: The safety and toxicity profile of this compound have not been extensively studied. This is a critical area for future research before it can be considered for clinical development.
Cyclosporin A (CsA) and Tacrolimus (FK506):
-
Mechanism of Action: CsA and Tacrolimus are potent inhibitors of calcineurin phosphatase activity.[3] They form complexes with intracellular proteins (cyclophilin for CsA and FKBP12 for Tacrolimus), and these complexes then bind to and inhibit calcineurin.[3]
-
Efficacy: Both are highly effective immunosuppressants widely used to prevent organ transplant rejection and to treat various autoimmune diseases.[3]
-
Potency: Tacrolimus is generally considered to be more potent than Cyclosporin A, with IC50 values in the low nanomolar range for calcineurin inhibition.
-
Side Effects: The clinical use of both CsA and Tacrolimus is limited by a range of significant side effects, including nephrotoxicity, hypertension, neurotoxicity, and an increased risk of infections and malignancies.[3]
Conclusion
This compound demonstrates a clear inhibitory effect on the calcineurin/NFAT2 pathway, positioning it as a potential therapeutic agent for cardiac hypertrophy. Its natural origin and distinct chemical structure compared to existing calcineurin inhibitors make it an interesting candidate for further investigation. However, a significant knowledge gap remains regarding its precise potency (IC50 on calcineurin) and, most importantly, its safety and toxicology profile. Future research should focus on these areas to fully validate the therapeutic potential of this compound and to determine if it offers a safer alternative to the currently available calcineurin inhibitors.
References
- 1. This compound protects against pressure overload‑induced cardiac hypertrophy via the calcineurin/NFAT2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound protects against pressure overload‑induced cardiac hypertrophy via the calcineurin/NFAT2 pathway. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 3. Review of two immunosuppressants: tacrolimus and cyclosporine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound protects against pressure overload-induced cardiac hypertrophy via the calcineurin/NFAT2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Sanggenon C in a Laboratory Setting
Procedural Guidance for Sanggenon C Disposal
The following steps outline the recommended procedure for the proper disposal of this compound waste, including contaminated materials. This guidance is based on general principles for handling hazardous chemical waste in a laboratory environment.
Step 1: Waste Identification and Segregation
The initial and most critical step is the proper identification and segregation of this compound waste. This includes pure, unused this compound, solutions containing the compound, and any materials that have come into contact with it, such as gloves, pipette tips, and absorbent paper.
-
Solid Waste : Dispose of solid reagent chemicals, such as unused this compound, in the manufacturer's original container if possible.[1] For lab trash contaminated with this compound, such as gloves and wipes, it should be double-bagged in clear plastic bags to allow for visual inspection by environmental health and safety (EH&S) personnel.[1]
-
Liquid Waste : Aqueous solutions containing this compound should be collected in a designated, compatible waste container. Do not dispose of solutions containing this compound down the drain.[2]
-
Sharps : Any sharps, such as needles or broken glass contaminated with this compound, must be placed in a designated sharps container.[1]
Step 2: Containerization and Labeling
Proper containment and labeling are essential to prevent accidental exposure and ensure compliant disposal.
-
Container Selection : Use only leak-proof containers with screw-on caps that are in good condition.[3][4] Food-grade containers are not acceptable for hazardous waste storage.[3] The container must be chemically compatible with the waste. For liquid waste, secondary containment, such as a lab tray or dishpan, is required to capture any potential leaks.[1]
-
Labeling : Every waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound".[4] Chemical abbreviations or formulas are not acceptable.[4] The label should also include the date when the waste was first added to the container.[5]
Step 3: Storage
Designated storage areas for hazardous waste are crucial for maintaining a safe laboratory environment.
-
Satellite Accumulation Area (SAA) : Laboratories that generate hazardous waste must establish a designated SAA.[3] This area should be at or near the point of generation and under the control of the laboratory personnel.
-
Segregation : Store this compound waste separately from incompatible materials. For instance, acids and bases should be stored apart.[3]
-
Container Management : Keep waste containers closed except when adding waste.[1][4] Containers should be inspected weekly for any signs of leakage.[3]
Step 4: Disposal Request and Collection
The final step is to arrange for the collection of the hazardous waste by the institution's environmental health and safety department.
-
Timely Disposal : Do not let waste accumulate. Hazardous waste must typically be collected within a specific timeframe from the date it is first generated, often within 90 days.[1]
-
Collection Request : Follow your institution's specific procedures to request a hazardous waste collection.[1]
Below is a workflow diagram illustrating the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste in a laboratory.
By adhering to these established procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. It is always recommended to consult your institution's specific hazardous waste management plan and contact the environmental health and safety department for any clarifications.
References
- 1. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 2. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Sanggenon C
For researchers and scientists at the forefront of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Sanggenon C, a bioactive flavonoid with significant research interest. Adherence to these protocols will help safeguard personnel and maintain experimental integrity.
Immediate Safety and Personal Protective Equipment (PPE)
Core Personal Protective Equipment (PPE) Requirements
| PPE Category | Specification | Rationale |
| Respiratory Protection | Full-face particle respirator (NIOSH N99 or EN 143 P2 equivalent) | To prevent inhalation of fine particles. |
| Hand Protection | Nitrile gloves (or other chemically resistant gloves) | To avoid skin contact. Gloves should be inspected before use and disposed of properly after handling. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect eyes from dust particles and potential splashes. |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound from the moment it arrives in the laboratory to its final disposal is critical for safety and experimental success.
Receiving and Storage
Immediately upon receipt, inspect the container for any damage. This compound is typically a solid, crystalline powder. It should be stored in a tightly sealed container in a dry, well-ventilated area. For long-term stability, storage at -20°C is recommended.
Preparation of Stock Solutions
The following is a general protocol for preparing a stock solution of this compound for in vitro experiments. Adjust concentrations and volumes as required by your specific experimental design.
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Acclimatization: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Dissolution: Add the appropriate volume of dimethyl sulfoxide (DMSO) to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution from 7.09 mg of this compound (Molecular Weight: 708.71 g/mol ), add 1 mL of DMSO.
-
Solubilization: Gently vortex or sonicate the solution until the this compound is completely dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term use.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety.
Disposal of Solid this compound
-
Unused or expired solid this compound should be disposed of as chemical waste.
-
Place the material in a clearly labeled, sealed container.
-
Follow your institution's specific guidelines for chemical waste disposal.
Disposal of Solutions and Contaminated Materials
-
Aqueous solutions containing this compound, as well as organic solvents like DMSO used for stock solutions, should be collected as liquid chemical waste.
-
Do not pour solutions down the drain.
-
Contaminated consumables such as pipette tips, tubes, and gloves should be collected in a designated hazardous waste container.
-
For flavonoid compounds, it is important to avoid disposal in waterways as they can have ecological effects.
This compound Signaling Pathways
This compound has been shown to modulate several key signaling pathways, making it a compound of interest for various therapeutic areas.[1] Understanding these pathways is crucial for designing experiments and interpreting results.
By adhering to these safety and handling protocols, researchers can confidently work with this compound, fostering a secure and productive research environment. Always consult your institution's specific safety guidelines and procedures.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
